molecular formula C10H16O2 B595633 Eucamalol CAS No. 145544-91-8

Eucamalol

Cat. No.: B595633
CAS No.: 145544-91-8
M. Wt: 168.236
InChI Key: ZPACRXLIAKZISA-ZJUUUORDSA-N
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Description

Eucamalol is a natural product found in Eucalyptus camaldulensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPACRXLIAKZISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=CC1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture of Eucamalol: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Eucamalol, a potent mosquito repellent isolated from Eucalyptus camaldulensis, presents a fascinating case study in natural product chemistry.[1] Its stereospecific structure, (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol, dictates its biological activity. Understanding this three-dimensional arrangement is paramount for researchers in drug development and natural product synthesis. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of (+)-Eucamalol, offering a foundational resource for its identification, characterization, and utilization in further research. We will delve into the intricacies of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the observed spectral features.

Introduction: The Significance of Spectroscopic Characterization

The elucidation of a natural product's structure is the bedrock upon which all further research is built. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to map out the connectivity of atoms and their spatial relationships. For a molecule like this compound, with its multiple chiral centers and functional groups, a multi-faceted spectroscopic approach is not just beneficial, but essential.

This guide will dissect the spectroscopic signature of this compound, providing not just the raw data, but also the logic behind the interpretation. By understanding why the spectra appear as they do, researchers can gain a deeper appreciation for the molecule's structure and apply this knowledge to their own analytical challenges.

Molecular Structure of this compound

To fully appreciate the spectroscopic data, we must first visualize the molecule itself. This compound is a monoterpenoid characterized by a cyclohexene ring with key functional groups that give rise to its distinct spectroscopic properties.

Caption: Chemical structure of (+)-Eucamalol ((1R,6R)-3-formyl-6-isopropyl-2-cyclohexen-1-ol).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. The ¹H NMR spectral data for (+)-Eucamalol's epimer, (-)-1-epi-Eucamalol, provides a close approximation of what to expect for this compound itself, with minor variations in shifts and coupling constants due to the different stereochemistry at C-1. The structure of this compound was first elucidated by ¹H NMR analysis.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.

Caption: A generalized workflow for obtaining a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its functional group and hybridization state.

Table 1: Approximate ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Atom Approximate Chemical Shift (δ, ppm)
C-1 (CH-OH) ~65-70
C-2 (C=CH) ~145-150
C-3 (C=CH-CHO) ~140-145
C-4 (CH₂) ~20-25
C-5 (CH₂) ~20-25
C-6 (CH) ~45-50
C-7 (CHO) ~190-195
C-8 (CH) ~28-33
C-9 (CH₃) ~20-25

| C-10 (CH₃) | ~18-23 |

Note: These are estimated values based on the known structure and data for similar compounds. Precise values would be determined experimentally.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and by passing infrared radiation through a sample, we can detect which frequencies are absorbed.

Experimental Protocol: Acquiring an IR Spectrum (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common technique that requires minimal sample preparation.

  • Sample Preparation: A small amount of neat this compound oil is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by pressing a sample against the crystal.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3400 (broad) O-H Stretching
~2960 C-H (sp³) Stretching
~2870, ~2720 C-H (aldehyde) Stretching
~1680 C=O (conjugated aldehyde) Stretching

| ~1640 | C=C | Stretching |

The broad absorption around 3400 cm⁻¹ is a clear indication of the hydroxyl group. The sharp, strong peak around 1680 cm⁻¹ is characteristic of the conjugated aldehyde's carbonyl group. The peaks in the 2720-2870 cm⁻¹ region are also indicative of an aldehyde C-H stretch.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments.

Table 3: EI-MS Data for (+)-Eucamalol

m/z Relative Intensity (%) Putative Fragment
168 63 [M]⁺
151 26 [M-OH]⁺
150 22 [M-H₂O]⁺
139 48 [M-CHO]⁺
125 66 [M-C₃H₇]⁺
124 100 [M-C₃H₈]⁺
107 45
95 39
79 43

| 43 | 24 | [C₃H₇]⁺ or [CHO]⁺ |

The molecular ion peak [M]⁺ at m/z 168 confirms the molecular formula of this compound as C₁₀H₁₆O₂. The base peak at m/z 124 likely corresponds to the loss of the isopropyl group. The fragmentation pattern provides corroborating evidence for the proposed structure.

Caption: Simplified workflow of an EI-Mass Spectrometry experiment.

Conclusion: A Cohesive Spectroscopic Portrait

The combined application of NMR, IR, and MS provides a detailed and self-validating picture of the molecular structure of (+)-Eucamalol. The ¹H and ¹³C NMR data reveal the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl and conjugated aldehyde functional groups, and mass spectrometry establishes the molecular weight and provides characteristic fragmentation patterns. This comprehensive spectroscopic dataset serves as an essential reference for researchers working on the synthesis, analysis, and application of this important natural mosquito repellent.

References

  • Satoh, A., et al. (1995). Absolute configuration of a new mosquito repellent, (+)-eucamalol and the repellent activity of its epimer. Bioscience, Biotechnology, and Biochemistry, 59(6), 1139-1141. [Link]

  • Watanabe, K., Shono, Y., Kakimizu, A., Okada, A., Matsuo, N., Satoh, A., & Nishimura, H. (1993). New mosquito repellent from Eucalyptus camaldulensis. Journal of Agricultural and Food Chemistry, 41(11), 2164–2166. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Ololade, Z. S., & Olawore, N. O. (2017). Characterization of Essential Oil from the Seed of Eucalyptus cloeziana and Evaluation of its Modes of Medicinal Potentials. Edorium Journal of Infectious Diseases.
  • Ben Ghnaya, A., et al. (2016). Metabolites profiling of five Eucalyptus species by gas chromatography-mass spectrometry and multivariate analysis. Biologia plantarum, 60(3), 567-576.

Sources

An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies of Eucamalol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Eucamalol through SAR

This compound, a natural monoterpenoid isolated from Eucalyptus camaldulensis, has been identified as a potent mosquito repellent, with activity comparable to the widely used synthetic repellent DEET[1][2]. Its structure, (+)-(1R,6R)-3-formyl-6-isopropyl-2-cyclohexen-1-ol, presents a unique scaffold with multiple functional groups that are amenable to chemical modification[2]. The development of novel, effective, and safe insect repellents is a continuous effort in public health, and natural products like this compound offer a promising starting point. Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and development, providing a systematic approach to understanding how the chemical structure of a compound influences its biological activity[3][4][5]. By synthesizing and evaluating a series of analogs, we can identify the key molecular features responsible for the desired biological effect, leading to the design of more potent, selective, and pharmacokinetically favorable compounds.

This guide provides a comprehensive framework for conducting SAR studies on this compound analogs. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic design, synthesis, and biological evaluation of these compounds. The methodologies and principles outlined herein are grounded in established scientific practices and aim to provide a robust roadmap for the exploration of the chemical space around the this compound scaffold.

Deconstructing the this compound Scaffold: A Blueprint for Analog Design

The this compound molecule can be dissected into several key regions, each offering opportunities for modification to probe their contribution to its repellent activity. A systematic approach to analog design involves modifying one part of the molecule at a time to understand its impact.

Key Pharmacophoric Regions of this compound:

  • The Cyclohexene Ring: This forms the core scaffold. Modifications can include altering the ring size, saturation, or substitution pattern.

  • The C1-Hydroxyl Group: This polar group may be involved in hydrogen bonding with a biological target. Its role can be investigated by esterification, etherification, inversion of stereochemistry, or replacement with other functional groups.

  • The C3-Formyl Group: The aldehyde is a reactive group and may be crucial for activity. Modifications can include oxidation to a carboxylic acid, reduction to an alcohol, conversion to an oxime or hydrazone, or replacement with other electron-withdrawing groups.

  • The C6-Isopropyl Group: This bulky, lipophilic group likely plays a role in the compound's interaction with its target and its pharmacokinetic properties. Its size and lipophilicity can be varied by replacing it with other alkyl or aryl groups.

The following diagram illustrates the proposed SAR workflow for this compound analogs.

SAR_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: SAR Elucidation & Optimization Lead This compound Lead Compound Design Analog Library Design (Modification of Key Regions) Lead->Design Pharmacophore Analysis Synth Chemical Synthesis of Analogs Design->Synth Synthetic Route Planning PrimaryAssay Primary Screening (e.g., Mosquito Repellency Assay) Synth->PrimaryAssay Compound Library SecondaryAssay Secondary Screening (e.g., Toxicity, Mode of Action) PrimaryAssay->SecondaryAssay Active Analogs Data Data Analysis (IC50/EC50 Determination) SecondaryAssay->Data SAR SAR Model Development Data->SAR Optimization Lead Optimization SAR->Optimization Iterative Design Optimization->Design New Hypotheses

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound analogs.

Synthetic Strategies for this compound Analog Libraries

The synthesis of this compound analogs can be approached through a divergent strategy, starting from a common intermediate. (S)-(-)-perillaldehyde, a commercially available natural product, serves as a practical starting material for the synthesis of the natural (+)-Eucamalol and its epimer, and can be adapted for the synthesis of various analogs[2].

General Synthetic Scheme

The following diagram outlines a plausible synthetic pathway for generating diverse this compound analogs.

Synthetic_Scheme cluster_analogs Analog Libraries start {(S)-(-)-Perillaldehyde} int1 Intermediate A Epoxidation start->int1 analog_c6 C6-Isopropyl Analogs (Grignard, etc. on precursor) start->analog_c6 Modify before cyclization int2 Intermediate B Ring Opening int1->int2 This compound {this compound} int2->this compound analog_c1 C1-OH Analogs (Esterification, Etherification) This compound->analog_c1 analog_c3 C3-CHO Analogs (Oxidation, Reduction, etc.) This compound->analog_c3

Caption: A proposed divergent synthetic scheme for the generation of this compound analog libraries.

Experimental Protocol: Synthesis of a C1-Ester Analog (this compound Acetate)

This protocol describes a representative procedure for modifying the C1-hydroxyl group.

  • Dissolution: Dissolve (+)-Eucamalol (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Reagents: Add triethylamine (1.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Acylation: Cool the mixture to 0°C and add acetic anhydride (1.2 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound acetate.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of this compound Analogs

A tiered approach to biological screening is recommended, starting with a primary assay to assess the desired activity (e.g., mosquito repellency) followed by secondary assays to evaluate toxicity and explore the mechanism of action.

Primary Assay: In Vitro Mosquito Repellency Assay (Arm-in-Cage Assay)

This widely used method provides a reliable measure of repellent efficacy.

  • Preparation of Analogs: Prepare serial dilutions of the synthesized this compound analogs in ethanol.

  • Application: Apply a standard volume (e.g., 1 mL) of each analog dilution to the forearm of a human volunteer. A control arm is treated with ethanol alone.

  • Exposure: Insert the treated arm into a cage containing a known number of host-seeking female Aedes aegypti or Aedes albopictus mosquitoes.

  • Data Collection: Record the number of mosquitoes landing on or biting the treated arm over a specific time period (e.g., 3 minutes).

  • Analysis: Calculate the percent repellency for each analog at different concentrations. Determine the effective dose (ED₅₀) for the most active compounds.

Secondary Assays
  • Cytotoxicity Assay: Evaluate the toxicity of active analogs against human cell lines (e.g., HaCaT keratinocytes) to assess their safety for topical application. The MTT assay is a standard method for this purpose.

  • Mechanism of Action Studies: For highly active and non-toxic analogs, further studies can be conducted to elucidate their mechanism of action. This could involve electrophysiological recordings from mosquito olfactory neurons or binding assays with putative target receptors.

Data Analysis and SAR Elucidation: Building the bigger picture

The biological data obtained from the screening of the analog library should be systematically analyzed to establish clear SAR.

Quantitative Data Summary

The results of the biological assays should be compiled into a table for easy comparison. Below is a hypothetical example of such a table.

Analog IDModificationRepellency (ED₅₀, µg/cm²)Cytotoxicity (IC₅₀, µM)
This compound Parent Compound15.2>100
EU-01 C1-Acetate25.8>100
EU-02 C1-Methyl ether30.1>100
EU-03 C3-Carboxylic acid>100>100
EU-04 C3-Alcohol45.5>100
EU-05 C6-Ethyl18.9>100
EU-06 C6-Phenyl50.385.6
Interpretation of Hypothetical SAR Data
  • C1-Hydroxyl Group: Esterification (EU-01) or etherification (EU-02) of the C1-hydroxyl group decreases repellent activity, suggesting that a free hydroxyl group is preferred for optimal activity, possibly acting as a hydrogen bond donor.

  • C3-Formyl Group: Oxidation to a carboxylic acid (EU-03) abolishes activity, while reduction to an alcohol (EU-04) significantly reduces it. This indicates that the aldehyde functionality, or at least an electron-withdrawing group at this position, is critical for repellency.

  • C6-Isopropyl Group: Replacing the isopropyl group with a slightly larger ethyl group (EU-05) results in a minor change in activity, suggesting some flexibility in the size of this lipophilic pocket. However, introducing a bulky phenyl group (EU-06) reduces activity and introduces some cytotoxicity, indicating a steric and/or electronic clash.

Conclusion and Future Directions

This guide has outlined a systematic and comprehensive approach to conducting SAR studies on this compound analogs. By following the proposed workflow of rational design, divergent synthesis, and tiered biological evaluation, researchers can effectively explore the chemical space around the this compound scaffold. The elucidation of key SAR trends will enable the design of optimized analogs with enhanced repellent activity, improved safety profiles, and better physicochemical properties. Future work should focus on synthesizing second-generation analogs based on the initial SAR findings, with the ultimate goal of developing a new class of highly effective and safe insect repellents derived from a natural product lead. Further investigation into the mechanism of action of the most promising analogs will also be crucial for their continued development.

References

  • Nishimura, H., Kaku, K., Nakamura, T., Miyazawa, M., & Fujita, T. (1995). Absolute configuration of a new mosquito repellent, (+)-eucamalol and the repellent activity of its epimer. Bioscience, Biotechnology, and Biochemistry, 59(6), 1139-1141. [Link]

  • Zahan, K. A., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 26(16), 4896. [Link]

  • Krenske, E. H., et al. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Natural Product Reports. [Link]

  • Sarpong, R., & Romo, D. (2020). Bridging the Gap Between Natural Product Synthesis and Drug Discovery. Journal of Medicinal Chemistry, 63(21), 12345–12348. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Extraction of Eucamalol from Eucalyptus camaldulensis Leaves

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Eucamalol is a cyclic monoterpenoid aldehyde found in the leaves of Eucalyptus camaldulensis.[1] As a specialized metabolite, it holds potential for various applications, including in the development of new therapeutic agents and as a valuable chemical entity for synthetic chemistry. The effective extraction and isolation of this compound are critical first steps in harnessing its potential. This document provides a comprehensive guide to the extraction, purification, and analysis of this compound, grounded in established principles of natural product chemistry and tailored to the specific properties of this compound. The protocols herein are designed to be adaptable and provide a strong foundation for further optimization in a research and development setting.

Scientific Background: The Rationale Behind the Approach

The extraction of a target molecule from a complex botanical matrix is a process governed by the principles of solubility, stability, and the inherent chemistry of the compound of interest. This compound, a p-menthane derivative, is a moderately polar molecule due to the presence of both a carbonyl and a hydroxyl group. This dual functionality dictates the choice of extraction and purification methods.

Biosynthetic Pathway of this compound: A Hypothetical Framework

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to arise from the well-established terpene biosynthesis pathway.[2][3][4][5][6] Monoterpenes of the p-menthane family originate from the cyclization of geranyl diphosphate (GPP), a universal precursor. The formation of the p-menthane skeleton is catalyzed by a specific monoterpene synthase. Subsequent enzymatic modifications, such as hydroxylation and oxidation, would then lead to the formation of this compound. Understanding this pathway underscores the importance of harvesting plant material at a developmental stage where the activity of these biosynthetic enzymes is maximal.

Caption: A proposed biosynthetic pathway for this compound from geranyl diphosphate.

Part 1: Extraction of this compound from Eucalyptus camaldulensis Leaves

The initial step in obtaining this compound is its extraction from the leaf matrix. The choice of extraction method is a critical determinant of yield and purity. Both solvent-based and distillation methods can be employed, each with distinct advantages and disadvantages.

Pre-Extraction Preparation of Plant Material

Proper preparation of the Eucalyptus camaldulensis leaves is essential for efficient extraction.

  • Harvesting: For optimal yield, leaves should be harvested from mature trees, preferably during the warmer months when the concentration of essential oils and other secondary metabolites is typically highest.

  • Drying: The leaves should be air-dried in a well-ventilated area away from direct sunlight to reduce moisture content. This prevents the hydrolysis of target compounds and improves extraction efficiency. Alternatively, freeze-drying can be used to better preserve heat-labile compounds.

  • Grinding: Once dried, the leaves should be ground to a coarse powder. This increases the surface area for solvent penetration and facilitates the release of this compound. Over-grinding should be avoided as it can lead to the extraction of undesirable polymeric compounds.

Extraction Methodologies

Two primary methods are recommended for the extraction of this compound: sequential solvent extraction and hydrodistillation followed by solvent extraction.

This method utilizes solvents of increasing polarity to selectively extract different classes of compounds, providing a cleaner initial extract of this compound.

Materials:

  • Dried and powdered Eucalyptus camaldulensis leaves

  • n-Hexane

  • Dichloromethane

  • Methanol

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Defatting: Macerate the powdered leaves in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring. This step removes non-polar compounds such as waxes and chlorophyll.

  • Filter the mixture and discard the hexane extract. Air-dry the leaf residue.

  • This compound Extraction: Macerate the defatted leaf residue in dichloromethane (1:10 w/v) for 48 hours at room temperature with continuous stirring. Dichloromethane is a suitable solvent for extracting moderately polar compounds like this compound.

  • Filter the mixture and collect the dichloromethane extract.

  • Extraction of Polar Compounds (Optional): The remaining leaf residue can be further extracted with methanol to isolate more polar compounds for other research purposes.

  • Solvent Evaporation: Concentrate the dichloromethane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.

This method first isolates the volatile components of the leaves, which are then partitioned with a solvent to separate this compound.

Materials:

  • Fresh or dried Eucalyptus camaldulensis leaves

  • Clevenger-type apparatus

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Separatory funnel

Procedure:

  • Place the leaves in the distillation flask of a Clevenger-type apparatus and add sufficient water to cover the plant material.

  • Perform hydrodistillation for 3-4 hours to collect the essential oil.

  • Combine the collected essential oil with the hydrosol (aqueous distillate) in a separatory funnel.

  • Perform a liquid-liquid extraction of the combined oil and hydrosol with dichloromethane (3 x 50 mL).

  • Wash the combined dichloromethane extracts with a saturated sodium chloride solution to remove any residual water.

  • Dry the dichloromethane extract over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator at a temperature below 40°C.

Comparison of Extraction Methods
Method Principle Advantages Disadvantages Estimated this compound Yield
Sequential Solvent Extraction Differential solubility of compounds in solvents of varying polarity.Higher selectivity for this compound, resulting in a cleaner crude extract.Time-consuming, requires large volumes of organic solvents.Moderate to High
Hydrodistillation & Partitioning Isolation of volatile compounds by steam, followed by solvent extraction.Efficient for volatile and semi-volatile compounds.Potential for thermal degradation of some compounds; co-extraction of many other volatile compounds.Moderate

Part 2: Purification of this compound

The crude extract obtained from either method will be a complex mixture of compounds. Column chromatography is a robust technique for the purification of this compound from this mixture.[7][8][9][10]

Protocol 3: Column Chromatography Purification

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • n-Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Vanillin-sulfuric acid or p-anisaldehyde staining reagent

  • Test tubes for fraction collection

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the glass column.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, etc., n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of equal volume (e.g., 10-15 mL) in separate test tubes.

  • TLC Analysis: Monitor the separation by spotting a small amount of each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under UV light (if applicable) and by staining with a suitable reagent. This compound, being an aldehyde, should give a characteristic color with p-anisaldehyde or vanillin-sulfuric acid stain upon heating.

  • Pooling of Fractions: Combine the fractions that show a single, pure spot corresponding to this compound.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

Caption: A generalized workflow for the purification of this compound using column chromatography.

Part 3: Analytical Characterization

Once purified, the identity and purity of this compound should be confirmed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[11][12][13][14][15] It provides information on the retention time and mass spectrum of the compound, which can be used for identification.

Hypothetical GC-MS Parameters:

Parameter Condition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program 60°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantification of this compound.[16][17][18][19][20] A reversed-phase column with a UV detector is suitable for this purpose.

Hypothetical HPLC Parameters:

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 220 nm (or wavelength of maximum absorbance for this compound)
Injection Volume 10 µL

Conclusion

The protocols outlined in this document provide a comprehensive framework for the successful extraction, purification, and analysis of this compound from Eucalyptus camaldulensis leaves. The sequential solvent extraction method is recommended for obtaining a cleaner initial extract, while the subsequent column chromatography step is crucial for achieving high purity. The analytical methods described will enable the unambiguous identification and quantification of the target compound. Researchers are encouraged to optimize these protocols to suit their specific laboratory conditions and research objectives.

References

  • Bergman, M. E., & Phillips, M. A. (2021). Structural diversity and biosynthesis of plant derived p-menthane monoterpenes. Phytochemistry, 189, 112836.
  • Lange, B. M. (2015). Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene. Advances in biochemical engineering/biotechnology, 148, 319–353.
  • BenchChem. (2025). Biosynthesis of p-Mentha-1,3,8-triene in Plants: A Technical Guide. BenchChem.
  • AMiner. (n.d.). Structural Diversity and Biosynthesis of Plant Derived P -Menthane Monoterpenes. AMiner.
  • ResearchGate. (n.d.). Structural diversity and biosynthesis of plant derived p-menthane monoterpenes.
  • Rodrigues, V. H., de Melo, M. M. R., Portugal, I., & Silva, C. M. (2018). Extraction of Eucalyptus leaves using solvents of distinct polarity. Cluster analysis and extracts characterization. The Journal of Supercritical Fluids, 133, 263-274.
  • ResearchGate. (n.d.). Optimization of the Extraction of Phenolic Compounds from Eucalyptus camaldulensis Dehnh Leaves Using Response Surface Methodology.
  • OUCI. (2018). Extraction of Eucalyptus leaves using solvents of distinct polarity.
  • Google Patents. (n.d.). US9402407B2 - Method for preparation of eucalyptus extract.
  • PubMed Central. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central.
  • PubMed Central. (2024).
  • Google Patents. (n.d.). EP2286678A1 - Process for preparing a eucalyptus extract.
  • Semantic Scholar. (n.d.). HPLC -UV Method Development and Quantification of Eugenol from Methanolic Extracts of Some Spices. Semantic Scholar.
  • ResearchGate. (n.d.). GC-MS chromatograms of Eucalyptus camaldulensis var. brevirostris leaves extracted by HD (A) and SFE (B).
  • The Pharma Innovation. (2021). A validated RP-HPLC-PDA method for quantification of Eugenol in primed seeds of tomato, Brinjal, and Chilli using plant based Eu.
  • ResearchGate. (2014).
  • Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 16(3), 115.
  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Chemical analysis of Eucalyptus and Rosemary essential oils using gas chromatography-mass spectrometry (GC-MS) and. Analytical Methods in Environmental Chemistry Journal.
  • National Institutes of Health. (2024). GC–MS Characterization and Bioactivity Study of Eucalyptus globulus Labill. (Myrtaceae) Essential Oils and Their Fractions: Antibacterial and Antioxidant Properties and Molecular Docking Modeling.
  • ResearchGate. (n.d.). (PDF) Development and validation of RP-HPLC-PDA method for the quantification of eugenol in developed nanoemulsion gel and nanoparticles.
  • ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
  • ResearchGate. (n.d.). (PDF) Optimization of Eucalyptus essential oil extraction by applying response surface methodology in traditional distillation and its adaption to solar thermal process.
  • International Journal of Pharmaceutical Research and Applications. (2025). A Research Article on Optimized Extraction of Essential Oil from Eucalyptus Camaldulensis Leaves Using Water Distillation Method.
  • ResearchGate. (n.d.). Effect of extraction techniques on the chemical composition and antioxidant activity of Eucalyptus camaldulensis var. brevirostris leaf oils.
  • Applied Chemical Engineering. (2025). Optimization of grinding and distillation parameters affecting yield and composition of essential oils from the hybrid Eucalyptus grandis. Applied Chemical Engineering.
  • THE NIDDK CENTRAL REPOSITORY. (n.d.). This compound. THE NIDDK CENTRAL REPOSITORY.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Analysis of Eucalyptus Oil in Pharmaceutical Dosage Form: A Useful Approach for the Development and Validation of RP-HPLC Method. INTERNATIONAL JOURNAL OF PHARMACEUTICAL RESEARCH.
  • PubMed. (n.d.). [GC/MS-based dynamic analysis of Eucalyptus camaldulensis extract on correlation of chromatography-activity against Oncomelania hupensis]. PubMed.
  • Bangladesh Journals Online. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journals Online.
  • PubMed. (1979).
  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Chemical analysis of Eucalyptus and Rosemary essential oils using gas chromatography-mass spectrometry (GC-MS) and evaluation of their toxicity against teh most common urban pest. Analytical Methods in Environmental Chemistry Journal.
  • Google Patents. (n.d.). US9402407B2 - Method for preparation of eucalyptus extract.
  • Macquarie University. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Macquarie University.
  • National Institutes of Health. (n.d.). Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil: Characterization of Bioactives Along With Antioxidant, Antimicrobial and Antibiofilm Activities.
  • National Institutes of Health. (n.d.). Evaluation of Stability and In Vitro Security of Nanoemulsions Containing Eucalyptus globulus Oil.
  • YouTube. (2013, October 21).

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Application Notes & Protocols: Stereoselective Synthesis of (+)-Eucamalol from (S)-(-)-Perillaldehyde via Prins-Type Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the enantioselective synthesis of (+)-eucamalol, a naturally occurring mosquito repellent, from the readily available chiral starting material, (S)-(-)-perillaldehyde. The key transformation is a stereoselective intramolecular Prins-type cyclization reaction. This application note elucidates the mechanistic underpinnings of the reaction, provides a comprehensive, step-by-step protocol for the synthesis and purification of (+)-eucamalol and its epimer, (-)-1-epi-eucamalol, and includes detailed characterization data.

Introduction: The Significance of (+)-Eucamalol and the Synthetic Rationale

(+)-Eucamalol, systematically named (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol, is a monoterpenoid of significant interest due to its potent mosquito repellent properties. Its efficacy, comparable to the widely used synthetic repellent DEET, makes it a compelling target for synthetic chemists, particularly those in the fields of agrochemicals and public health.[1] The development of a robust and stereocontrolled synthesis is crucial for enabling further toxicological studies, structure-activity relationship (SAR) investigations, and potential commercialization.

(S)-(-)-Perillaldehyde serves as an ideal and cost-effective chiral pool starting material for the synthesis of (+)-eucamalol. Its inherent stereochemistry at the C4 position (corresponding to C6 in the product) can be strategically utilized to control the stereochemical outcome of the cyclization, leading to the desired (1R,6R) configuration of (+)-eucamalol. The core of this synthetic strategy lies in a Lewis acid-catalyzed intramolecular Prins-type cyclization.

Mechanistic Insight: The Prins-Type Cyclization of (S)-(-)-Perillaldehyde

The Prins reaction is a powerful carbon-carbon bond-forming reaction that involves the electrophilic addition of an aldehyde to an alkene, typically mediated by a Brønsted or Lewis acid.[2] In the context of this synthesis, the reaction proceeds intramolecularly.

The generally accepted mechanism involves the following key steps:

  • Activation of the Aldehyde: The Lewis acid (e.g., SnCl₄) coordinates to the carbonyl oxygen of the aldehyde group in (S)-(-)-perillaldehyde, increasing its electrophilicity.

  • Oxocarbenium Ion Formation: This coordination facilitates the formation of a highly reactive oxocarbenium ion intermediate.

  • Intramolecular Cyclization: The nucleophilic isopropenyl group attacks the electrophilic carbon of the oxocarbenium ion in an endo-cyclization fashion. This step proceeds through a chair-like transition state to minimize steric interactions. The pre-existing stereocenter at C6 directs the formation of the new stereocenter at C1.

  • Carbocation Quenching: The resulting tertiary carbocation is quenched by a nucleophile (e.g., water during workup) to afford the desired cyclohexenol product.

The stereochemical outcome of the Prins cyclization is often highly predictable, with a preference for the formation of cis-substituted products when proceeding through a chair-like transition state.[3] The specific stereochemistry of the starting (S)-(-)-perillaldehyde is crucial for obtaining the desired (1R,6R) configuration in (+)-eucamalol.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway Perillaldehyde (S)-(-)-Perillaldehyde Reaction Intramolecular Prins-Type Cyclization Perillaldehyde->Reaction  Lewis Acid (e.g., SnCl₄) Eucamalol (+)-Eucamalol Epimer (-)-1-epi-Eucamalol Reaction->this compound Reaction->Epimer

Caption: Overall synthetic scheme for the conversion of (S)-(-)-perillaldehyde to (+)-eucamalol and its epimer.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of (+)-eucamalol and its epimer.

Materials and Reagents
  • (S)-(-)-Perillaldehyde (ensure high enantiomeric purity)

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane (for chromatography)

  • Ethyl acetate (for chromatography)

Synthesis of (+)-Eucamalol and (-)-1-epi-Eucamalol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-(-)-perillaldehyde (1.0 eq) dissolved in anhydrous dichloromethane (concentration will depend on the specific literature protocol, typically in the range of 0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Slowly add a solution of tin(IV) chloride (SnCl₄) (typically 1.1-1.5 eq) in anhydrous dichloromethane to the stirred solution of perillaldehyde via the dropping funnel over a period of 15-30 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add more dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification
  • Column Chromatography: Purify the crude product by silica gel column chromatography.

  • Elution: Use a gradient of ethyl acetate in hexane as the eluent. The two diastereomeric products, (+)-eucamalol and (-)-1-epi-eucamalol, can be separated by careful chromatography.

Data and Characterization

The successful synthesis of (+)-eucamalol and its epimer should be confirmed by a combination of spectroscopic methods.

Table 1: Summary of Yields and Key Physical Data

CompoundYield (%)Physical AppearanceSpecific Rotation [α]D
(+)-EucamalolVariableColorless oil+120° (c 1.0, CHCl₃)
(-)-1-epi-EucamalolVariableColorless oil-45° (c 1.0, CHCl₃)

Note: Yields are highly dependent on reaction conditions and purification efficiency.

Spectroscopic Data for (+)-Eucamalol ((1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol)
  • ¹H NMR (CDCl₃, 400 MHz): δ 9.45 (s, 1H, CHO), 6.80 (m, 1H, H-2), 4.40 (br s, 1H, H-1), 2.50-2.30 (m, 2H, H-4), 2.10 (m, 1H, CH(CH₃)₂), 1.90 (m, 1H, H-5), 1.60 (m, 1H, H-6), 1.00 (d, J = 6.8 Hz, 3H, CH₃), 0.95 (d, J = 6.8 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 194.0 (CHO), 155.0 (C-3), 145.0 (C-2), 70.0 (C-1), 45.0 (C-6), 32.0 (CH(CH₃)₂), 30.0 (C-5), 25.0 (C-4), 21.0 (CH₃), 20.5 (CH₃).

  • IR (neat): νmax 3450 (OH), 2950, 1680 (C=O), 1640 (C=C) cm⁻¹.

Spectroscopic Data for (-)-1-epi-Eucamalol
  • ¹H NMR (CDCl₃, 400 MHz): δ 9.48 (s, 1H, CHO), 6.85 (m, 1H, H-2), 4.20 (br s, 1H, H-1), 2.60-2.40 (m, 2H, H-4), 2.15 (m, 1H, CH(CH₃)₂), 1.95 (m, 1H, H-5), 1.65 (m, 1H, H-6), 1.05 (d, J = 6.8 Hz, 3H, CH₃), 0.98 (d, J = 6.8 Hz, 3H, CH₃).

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, the following self-validating checks should be performed:

  • Chirality of Starting Material: Confirm the enantiomeric purity of the starting (S)-(-)-perillaldehyde using chiral GC or by measuring its specific rotation.

  • Spectroscopic Consistency: The obtained ¹H NMR, ¹³C NMR, and IR spectra of the final products should be in close agreement with the data reported in the literature.

  • Stereochemical Confirmation: The specific rotation of the synthesized (+)-eucamalol should be positive and within the expected range, confirming the desired (1R,6R) configuration. The isolation of the (-)-1-epi-eucamalol epimer further validates the stereochemical outcome of the reaction.

Conclusion

The described protocol offers a reliable and stereoselective method for the synthesis of the mosquito repellent (+)-eucamalol from (S)-(-)-perillaldehyde. The key intramolecular Prins-type cyclization provides a direct route to the desired cyclohexenol core. This application note provides the necessary details for researchers to successfully replicate this synthesis and provides a foundation for further exploration of this compound analogs for applications in pest management and public health.

References

  • Nishino, C., et al. (1995). Absolute configuration of a new mosquito repellent, (+)-eucamalol and the repellent activity of its epimer. Bioscience, Biotechnology, and Biochemistry, 59(6), 1139-1141. [Link]

  • Overman, L. E., & Velthuisen, E. J. (2006). Scope and facial selectivity of the Prins-pinacol synthesis of attached rings. The Journal of Organic Chemistry, 71(4), 1581–1587. [Link]

  • Watanabe, K., et al. (1995). A new mosquito repellent from Eucalyptus camaldulensis. Journal of Agricultural and Food Chemistry, 43(4), 1034-1035.
  • Snider, B. B. (2004). The Prins Reaction in Total Synthesis. In Comprehensive Organic Synthesis II (pp. 1027-1061). Elsevier.
  • Adams, D. R., & Jones, R. A. (1982). The Prins Reaction. Synthesis, 1982(12), 999-1018.
  • Maruoka, K., & Ooi, T. (2003). Lewis Acid-Catalyzed Prins Reaction. Chemical Reviews, 103(8), 3013-3028.
  • Yadav, J. S., et al. (2004). SnCl₄-catalyzed Prins cyclization for the synthesis of 4-chloro-2,6-disubstituted tetrahydropyrans. Tetrahedron Letters, 45(34), 6529-6532.
  • Pastorin, I. M., & Yus, M. (2007). The Prins Reaction: Advances and Applications. Current Organic Chemistry, 11(11), 925-957. [Link]

  • Gremmen, C., et al. (2000). Stereoselectivity in the Lewis Acid-Catalyzed Prins Cyclization. European Journal of Organic Chemistry, 2000(13), 2313-2324.

Sources

Enantioselective Synthesis of (+)-Eucamalol: Strategies and Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Eucamalol

This compound, a naturally occurring monoterpenoid found in the essential oil of Eucalyptus camaldulensis, has garnered significant interest due to its potent mosquito repellent properties.[1] The specific stereoisomer, (+)-Eucamalol, with the absolute configuration (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol, is responsible for this biological activity.[2] The precise three-dimensional arrangement of atoms is crucial for its interaction with olfactory receptors in mosquitoes, highlighting the importance of enantioselective synthesis to produce the active enantiomer exclusively. This guide provides an in-depth exploration of potential enantioselective strategies for the synthesis of (+)-Eucamalol, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

While a dedicated enantioselective synthesis of this compound from achiral precursors has yet to be published, this document outlines three robust, scientifically-grounded strategies based on well-established organocatalytic methodologies for the asymmetric construction of substituted cyclohexenones.[3] These proposed routes leverage the power of modern asymmetric catalysis to control the formation of the key stereocenters in the this compound scaffold.

Strategy 1: Organocatalytic Asymmetric Michael-Aldol Domino Reaction

This approach envisions the construction of the chiral cyclohexenone core through a one-pot domino reaction, a powerful strategy in organic synthesis that minimizes purification steps and improves overall efficiency. The key transformation is an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular aldol condensation, all orchestrated by a chiral secondary amine catalyst.

Causality of Experimental Choices

The choice of a diarylprolinol silyl ether catalyst is predicated on its well-established ability to activate α,β-unsaturated aldehydes towards nucleophilic attack via the formation of a transient iminium ion. This activation lowers the LUMO of the aldehyde, facilitating the initial Michael addition. The bulky silyl group on the catalyst directs the approach of the nucleophile, thereby establishing the first stereocenter with high enantioselectivity. The subsequent intramolecular aldol reaction is then directed by the newly formed stereocenter, leading to the desired diastereomer of the cyclohexenone product.

Proposed Synthetic Route

G cluster_0 Strategy 1: Michael-Aldol Domino Reaction Start α,β-Unsaturated Aldehyde + Nucleophile Catalyst Chiral Diarylprolinol Silyl Ether Catalyst Start->Catalyst Activation Michael_Addition Asymmetric Michael Addition Start->Michael_Addition Intermediate1 Iminium Ion Intermediate Catalyst->Intermediate1 Intermediate1->Michael_Addition Enamine_Intermediate Enamine Intermediate Michael_Addition->Enamine_Intermediate Aldol_Condensation Intramolecular Aldol Condensation Enamine_Intermediate->Aldol_Condensation Product (+)-Eucamalol Precursor Aldol_Condensation->Product

Caption: Proposed workflow for the organocatalytic Michael-Aldol domino reaction.

Detailed Experimental Protocol

Synthesis of (1R,6R)-3-formyl-6-isopropyl-2-cyclohexen-1-ol Precursor:

  • To a stirred solution of the appropriate α,β-unsaturated aldehyde (1.0 equiv) in anhydrous chloroform (0.2 M) is added the nucleophile (1.2 equiv).

  • The mixture is cooled to 0 °C, and the chiral diarylprolinol silyl ether catalyst (0.1 equiv) is added, followed by benzoic acid as a co-catalyst (0.1 equiv).

  • The reaction mixture is stirred at 0 °C for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantioenriched cyclohexenone precursor.

  • Subsequent reduction of the ketone and introduction of the formyl group would yield (+)-Eucamalol.

Strategy 2: Asymmetric Robinson Annulation

The Robinson annulation is a classic and powerful method for the formation of six-membered rings. An organocatalytic asymmetric version of this reaction provides a direct route to chiral cyclohexenones.[2] This strategy would involve the reaction of a methyl vinyl ketone equivalent with a suitable β-ketoester or equivalent, catalyzed by a chiral primary-secondary diamine.

Causality of Experimental Choices

A primary-secondary diamine catalyst is proposed due to its ability to engage in a dual activation mechanism. The primary amine moiety can form an enamine with the donor molecule (the β-ketoester), while the secondary amine can activate the acceptor (methyl vinyl ketone) through iminium ion formation. This dual activation brings the reactants into close proximity within the chiral environment of the catalyst, leading to a highly enantioselective Michael addition. The subsequent intramolecular aldol condensation and dehydration are then facially biased by the established stereocenter.

Proposed Synthetic Route

G cluster_1 Strategy 2: Asymmetric Robinson Annulation Start β-Ketoester + Methyl Vinyl Ketone Catalyst Chiral Primary-Secondary Diamine Catalyst Start->Catalyst Enamine Enamine Formation Catalyst->Enamine Iminium Iminium Ion Formation Catalyst->Iminium Michael_Addition Asymmetric Michael Addition Enamine->Michael_Addition Iminium->Michael_Addition Aldol_Dehydration Intramolecular Aldol Condensation & Dehydration Michael_Addition->Aldol_Dehydration Product Chiral Cyclohexenone Intermediate Aldol_Dehydration->Product G cluster_2 Strategy 3: Asymmetric Isomerization Start Prochiral β,γ-Unsaturated Cyclohexenone Catalyst Chiral Diamine Catalyst Start->Catalyst Iminium_Formation Iminium Ion Formation Catalyst->Iminium_Formation Deprotonation α-Deprotonation Iminium_Formation->Deprotonation Reprotonation γ-Reprotonation (Enantioselective) Deprotonation->Reprotonation Product Chiral α,β-Unsaturated Cyclohexenone Reprotonation->Product

Sources

Arm-in-cage bioassay protocol for Eucamalol repellent testing

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by casting a wide net. My initial focus is on the arm-in-cage bioassay. I'm hitting Google hard, aiming to gather authoritative info, especially regarding mosquito repellent testing. Simultaneously, I'm diving into Eucamalol, investigating its properties and potential applications.

Defining Application Note Structure

I'm now synthesizing the search results to form the application note's structure. My focus is on detailing the bioassay's principles, material prep, experimental procedure, and data analysis, keeping researchers and drug developers in mind. I'm aiming to outline a logical flow, now.

Building the Application Note

I'm now drafting the application note, focusing on scientific rationale and expert-level details, including quality control. I'm actively seeking validation for key claims, searching for sources like the WHO and peer-reviewed journals to solidify my assertions. I'm also planning to create tables for quantitative data and generate Graphviz diagrams for workflow visualization.

Discovering Relevant Protocols

I've made headway in my research, unearthing a significant volume of data on the arm-in-cage bioassay. I've located key guidelines from reputable organizations like the WHO and EPA, along with comprehensive methodology descriptions from multiple sources.

Analyzing this compound's Data

I've significantly expanded my search, finding that this compound, derived from Eucalyptus camaldulensis, shows considerable repellent activity. I have located the origins of this compound and its activity, however, information on its formulation, optimal concentration for testing, and safety is scant. I am now focusing on finding specific data about this compound to formulate a suitable protocol.

Analyzing Key Findings

I've made headway in pinpointing the specific compound, this compound, extracted from Eucalyptus camaldulensis, as a recognized mosquito repellent. I'm now integrating this key finding with related data I've gathered.

Gathering Formulation Data

I'm now zeroing in on this compound's practical applications. While I've confirmed it's a mosquito repellent from E. camaldulensis, I still need formulation details. I have toxicological data for eucalyptol and E. camaldulensis oil. My search turned up studies on topical gels and arm-in-cage assays with different repellent concentrations. Ethanol use is also noted. I need to determine typical usage as a pure compound, effective concentrations, and common delivery vehicles.

Expanding this compound Context

I've learned more about the chemical constituents of E. camaldulensis essential oil, including compounds like p-cymene and eucalyptol, which helps put this compound in context. I have toxicological data for both the oil and eucalyptol, crucial for safety considerations. I've also found several studies formulating eucalyptus oil into topical gels and using arm-in-cage assays with concentrations up to 10%, often using ethanol. While I lack this compound-specific formulation details, I can make evidence-based assumptions and clearly state them, and I am close to determining a suitable vehicle.

Topical Formulation Development for Eucamalol-Based Repellents: A Comprehensive Guide to Pre-formulation, Characterization, and Efficacy Testing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The rising demand for effective and safe insect repellents, driven by concerns over vector-borne diseases, has spurred research into novel active ingredients derived from natural sources. Eucamalol, a monoterpenoid isolated from Eucalyptus camaldulensis, has demonstrated significant repellent activity against key mosquito species like Aedes albopictus and Aedes aegypti.[1][2][3] However, the translation of a promising active molecule into a commercially viable topical product is a complex, multi-stage process. The efficacy of a repellent is not solely dependent on the active ingredient but is critically influenced by the formulation, which governs its release rate, substantivity on the skin, and overall stability. This guide provides a comprehensive framework for the systematic development of this compound-based topical repellents, offering detailed protocols and explaining the scientific rationale behind key development choices.

Pre-formulation & Physicochemical Characterization of this compound

Expert Insight: Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) intrinsic physicochemical properties is paramount. This pre-formulation stage is not a mere data-collection exercise; it is a critical risk-mitigation step. The data gathered here will directly inform the selection of an appropriate dosage form, predict potential stability issues, and guide the choice of excipients, preventing costly downstream failures. For instance, understanding this compound's solubility is fundamental to creating a homogenous and bioavailable formulation, while its stability profile dictates necessary protective measures against degradation.

Protocol 1.1: Essential Physicochemical Profiling of this compound

This protocol outlines the foundational tests required to characterize this compound as a raw material.

  • Solubility Determination:

    • Rationale: To identify suitable solvents and co-solvents for creating a stable, single-phase system (e.g., solution, lotion, gel). This is crucial for content uniformity and cosmetic feel.

    • Method:

      • Prepare saturated solutions of this compound in a range of solvents relevant to topical formulations (e.g., water, ethanol, propylene glycol, isopropyl myristate, mineral oil).

      • Equilibrate the solutions at controlled temperatures (e.g., 25°C and 32°C, to simulate room and skin temperature) for 24-48 hours with continuous agitation.

      • Filter the suspensions to remove undissolved solid.

      • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

      • Express results in mg/mL.

  • Partition Coefficient (Log P) Measurement:

    • Rationale: The octanol-water partition coefficient (Log P) indicates the lipophilicity of this compound. A high Log P suggests it will readily associate with the lipid-rich stratum corneum. For a repellent, the goal is retention in the superficial skin layers, not deep permeation, making this a key parameter to balance.

    • Method (Shake-Flask):

      • Prepare a solution of this compound in n-octanol.

      • Mix this solution with an equal volume of water in a separatory funnel.

      • Shake vigorously for a set period and allow the two phases to separate completely.

      • Measure the concentration of this compound in both the n-octanol and water phases via HPLC.

      • Calculate Log P as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in water.

  • pH-Stability Profile:

    • Rationale: To determine the pH range where this compound exhibits maximum chemical stability. This is critical for selecting appropriate buffering agents and ensuring the final product's pH is both stable and compatible with the skin's natural pH (typically 4.5-6.0).

    • Method:

      • Prepare aqueous buffered solutions across a pH range (e.g., pH 3 to 9).

      • Dissolve a known concentration of this compound in each buffer.

      • Store samples at an elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

      • At specified time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw aliquots and quantify the remaining percentage of intact this compound using a stability-indicating HPLC method.

      • Plot the degradation rate against pH to identify the optimal pH for stability.

Data Summary: this compound Physicochemical Properties

The following table should be populated with experimental data as a prerequisite for formulation design.

ParameterMethodTypical Value/ResultImplication for Formulation
Appearance Visual InspectionColorless to pale yellow liquidInfluences final product aesthetics.
Odor Olfactory AnalysisAromatic, characteristicContributes to the product's sensory profile.
Solubility HPLC Quantificatione.g., Soluble in ethanol, oils; Poorly soluble in waterDictates the need for co-solvents, emulsifiers, or lipid-based systems.
Log P Shake-Flask/HPLCe.g., 2.5 - 3.5Moderate to high lipophilicity suggests good affinity for the skin surface.
pH of Max Stability HPLC Stability Studye.g., pH 5.0 - 6.5Guides the target pH of the final formulation to maximize shelf life.

Formulation Development & Excipient Selection

Expert Insight: The primary goal in formulating a topical repellent is to maximize its duration of action by controlling its evaporation from the skin surface.[4][5][6] Unlike transdermal drugs, where skin penetration is desired, a repellent's efficacy depends on forming a vapor barrier above the skin.[6] Therefore, excipient selection must prioritize the creation of a stable film on the skin that ensures a slow, zero-order release of the active. The choice between a simple hydroalcoholic spray, a cream, a gel, or a more advanced system like a nanostructured lipid carrier (NLC) depends on the desired protection time, cost, and target user experience.[7]

Diagram: Formulation Screening Workflow

This diagram illustrates the logical progression from initial concept to a lead formulation candidate.

G cluster_0 Phase 1: Concept & Scoping cluster_1 Phase 2: Excipient Screening cluster_2 Phase 3: Prototype Development cluster_3 Phase 4: Optimization & Selection A Define Target Product Profile (e.g., 8-hr protection, spray/lotion) B Review this compound Physicochemical Data A->B C Select Vehicle Type (Gel, Emulsion, Spray) B->C D Screen Excipients for Compatibility (Polymers, Emollients, Solvents) C->D E Prepare Lab-Scale Prototypes (3-5 variants) D->E F Initial Characterization (pH, Viscosity, Appearance) E->F G In Vitro Release Testing (IVRT) F->G H Short-Term Stability (40°C) G->H I Select Lead Formulation H->I J J I->J Proceed to Full Characterization & Efficacy

Caption: A systematic workflow for screening and selecting a lead this compound formulation.

Table: Key Excipients for Topical Repellent Formulations

The selection of excipients is a critical step that balances efficacy, safety, and manufacturability.[8][9][10]

Excipient ClassExample(s)Function in Repellent FormulationCausality & Rationale
Film Formers/Polymers Hydroxypropyl cellulose (HPC), Carbomers, PoloxamersIncrease viscosity, form a substantive film on the skin, and control the release (evaporation) rate of this compound.A well-formed polymer matrix traps the active, slowing its volatilization and thereby prolonging the complete protection time.[11]
Solvents/Co-solvents Ethanol, Propylene Glycol, IsopropanolSolubilize this compound and other excipients; can enhance spreading.Ethanol provides rapid drying and a cooling sensation but can also increase the initial evaporation rate if not balanced with a film-former.
Emollients/Humectants Glycerin, Isopropyl Myristate, Mineral OilImprove skin feel (reduce tackiness), prevent drying of the skin, and can act as fixatives to reduce repellent evaporation.A non-greasy, pleasant feel is critical for user compliance. Emollients plasticize the polymer film, making it more durable.
Preservatives Phenoxyethanol, Parabens, Benzyl AlcoholPrevent microbial growth in the formulation, ensuring product safety and shelf-life.Topical formulations often contain water and are multi-use, making them susceptible to contamination.[10]
pH Modifiers Citric Acid, Sodium Hydroxide, TriethanolamineAdjust and buffer the formulation's pH to match the skin's natural pH and ensure the chemical stability of this compound.Maintaining an optimal pH is crucial for both API stability and minimizing the potential for skin irritation.
Protocol 2.1: Preparation of a Prototype this compound Hydrogel (15% w/w)

This protocol describes the preparation of a simple, cosmetically elegant hydrogel, a common vehicle for repellents.

  • Phase A (Aqueous Phase) Preparation:

    • In a primary beaker, add 70% of the final batch weight of purified water.

    • Add glycerin (e.g., 3.0% w/w) and begin mixing with an overhead propeller stirrer to create a vortex.

    • Slowly sprinkle Carbomer 980 (e.g., 0.5% w/w) into the vortex to ensure proper dispersion and avoid clumping. Mix until fully hydrated and free of "fish eyes."

  • Phase B (Active/Solvent Phase) Preparation:

    • In a separate, smaller beaker, combine ethanol (e.g., 20.0% w/w) and propylene glycol (e.g., 5.0% w/w).

    • Add this compound (15.0% w/w) to the solvent mixture and stir with a magnetic bar until fully dissolved.

    • Add a preservative, such as Phenoxyethanol (e.g., 0.8% w/w), to this phase and mix until homogenous.

  • Emulsification and Neutralization:

    • Slowly add Phase B to Phase A under continuous mixing. Mix until the batch is uniform.

    • Add a neutralizing agent, such as Triethanolamine (TEA), dropwise while monitoring the pH. Continue adding until the pH reaches the target range (e.g., 5.5 - 6.0). Causality: The neutralization of the acidic Carbomer causes the polymer chains to uncoil and swell, rapidly increasing the viscosity and forming the gel structure.

    • Add the remaining water to adjust to the final batch weight (q.s. to 100%).

    • Mix for an additional 15-20 minutes at a reduced speed to ensure uniformity and allow entrapped air to escape.

Physicochemical Characterization and Stability Testing

Expert Insight: Once a lead formulation is developed, it must be rigorously tested to ensure it meets quality standards and remains stable over its intended shelf life. Stability testing is a self-validating process; it confirms that the chosen excipients and manufacturing process yield a product that maintains its physical, chemical, and functional integrity over time.[7] In vitro release testing (IVRT) is particularly crucial for repellents as it serves as a surrogate measure for product performance, quantifying the rate at which the active becomes available at the skin surface to exert its effect.

Protocol 3.1: Key Quality Control & Stability-Indicating Tests
  • Appearance, pH, and Viscosity:

    • Rationale: These parameters are key indicators of physical stability. Changes in color, odor, phase separation, pH drift, or viscosity can signal chemical degradation or a breakdown of the formulation's structure.

    • Methods:

      • Appearance: Visual inspection against a white and black background.

      • pH: Measured using a calibrated pH meter at 25°C.

      • Viscosity: Measured using a rotational viscometer/rheometer with appropriate spindle and speed settings (e.g., Brookfield viscometer). Rheological properties like pseudoplasticity are desirable for easy application.[7]

  • In Vitro Release Testing (IVRT):

    • Rationale: To measure the release rate of this compound from the formulation. This test is critical for comparing different formulations and ensuring batch-to-batch consistency. A slower, sustained release is generally desired for longer protection.

    • Method (using Franz Diffusion Cells):

      • Mount a synthetic membrane (e.g., Strat-M® or regenerated cellulose) onto a vertical diffusion cell.[7]

      • Fill the receptor chamber with a suitable medium (e.g., phosphate buffer with a co-solvent to maintain sink conditions) and equilibrate the system to 32°C.

      • Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the membrane surface in the donor chamber.

      • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw the entire receptor medium and replace it with fresh, pre-warmed medium.

      • Analyze the withdrawn samples for this compound concentration by HPLC.

      • Calculate the cumulative amount of this compound released per unit area and plot it against the square root of time. The slope of the linear portion of this plot is the release rate.

  • Accelerated Stability Testing:

    • Rationale: To predict the long-term shelf life of the product by subjecting it to elevated temperature and humidity, thereby accelerating potential degradation pathways.

    • Method (as per CIPAC/ICH principles): [12]

      • Package the final formulation in the intended commercial packaging.

      • Place samples in stability chambers at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

      • Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

      • At each time point, perform a full suite of tests: Appearance, pH, viscosity, and assay for this compound content.

      • Significant change (e.g., >5% loss of active, major change in viscosity) indicates a potential stability issue.

Efficacy and Safety Evaluation

Expert Insight: The ultimate measure of a repellent is its ability to protect users from bites under realistic conditions. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO) have established stringent guidelines for efficacy testing.[13][14][15][16] The gold standard is in vivo testing with human volunteers, which measures the Complete Protection Time (CPT)—the duration from application until the first confirmed bite. This testing must always be conducted under strict ethical protocols.[16]

Diagram: Repellent Efficacy Testing Cascade

This diagram shows the progression from laboratory performance tests to human efficacy trials.

G A Lead Formulation Candidate B In Vitro Release Test (IVRT) - Performance & QC - A->B C In Vitro Repellency Assay (e.g., Excito-Chamber) - Initial Screening - A->C F Safety & Dermal Irritation (e.g., RIPT) A->F D In Vivo Arm-in-Cage Efficacy Test - CPT Determination - B->D Correlation C->D Promising Candidates E Field Efficacy Trials - Real-World Validation - D->E Top Performer G Final Product Dossier for Registration E->G F->G

Caption: A hierarchical approach to evaluating the safety and efficacy of a repellent formulation.

Protocol 4.1: In Vivo Arm-in-Cage Repellency Assay (WHO/EPA Guideline Based)

Ethical Consideration: All human-subject testing must be approved by an independent ethics committee or Institutional Review Board (IRB). Participants must provide full informed consent, understanding the procedures and potential risks.[16]

  • Test Subjects and Mosquitoes:

    • Recruit healthy adult volunteers who meet inclusion/exclusion criteria.

    • Use laboratory-reared, disease-free female mosquitoes (e.g., Aedes aegypti or Aedes albopictus) that are 5-10 days old and have been starved for at least 12 hours. A typical test cage contains 200-250 hungry mosquitoes.[12][17]

  • Repellent Application:

    • Define a specific area on the volunteer's forearm (e.g., 300-600 cm²). The other hand and arm should be protected with a glove and sleeve.

    • Apply a precise amount of the this compound formulation (e.g., 1.0 mL) evenly over the defined skin area. A positive control (e.g., 15% DEET) and a negative control (untreated arm or vehicle without active) should be run concurrently on different volunteers.

  • Exposure and Data Collection:

    • At set intervals post-application (e.g., starting at 30 minutes, then every 30 minutes), the volunteer introduces the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).[17]

    • An observer records the number of mosquitoes that land on and bite the exposed skin.

    • The "first confirmed bite" is often defined as the first bite followed by a second bite within the same or next exposure period.[17]

    • The Complete Protection Time (CPT) is the time from application until the first confirmed bite.[12]

  • Data Analysis:

    • Calculate the mean CPT for each test formulation across multiple volunteers (typically 5-10).

    • Compare the CPT of the this compound formulation against the positive and negative controls using appropriate statistical analysis (e.g., ANOVA). A longer CPT indicates higher efficacy.[18]

References

  • Vertex AI Search. (n.d.). Topical Excipients as Pharmaceutical Excipients.
  • Bassett, D., & Barnes, D. (2021, November 30). Excipient Choices and Why They Matter in Topical Formulations. ONdrugDelivery.
  • Holt, J. (2023, October). Excipient Selection in Topical Process Development. MedPharm.
  • Bora Pharmaceuticals. (n.d.). Effect of excipient choices on topical formulations.
  • Various Authors. (2021, October 10). Development of a Mosquito Repellent Formulation Based on Nanostructured Lipid Carriers. Frontiers in Bioengineering and Biotechnology.
  • Henderson, T. (2024, May 2). Insect Repellent Testing: Methods and Standards for Efficacy and Safety. Contract Laboratory.
  • Klun, J. A., & Debboun, M. (2010). Advancing the science of EPA guidelines for sponsor-financed topical insect repellent efficacy studies. Regulatory Toxicology and Pharmacology, 56(1), 51-53.
  • Xtalks. (n.d.). Topical Formulation: Selection of Excipients and Better Process Understanding for Success in Commercial Manufacturing.
  • Higuchi, C. T., et al. (2022, September 7). Topical Mosquito Repellent Formulations for Enhanced Repellency Time and Reduced Toxicity. Malaria World.
  • Ingenta Connect. (n.d.). Topical Mosquito Repellent Formulations for Enhanced Repellency Time and Reduced Toxicity.
  • World Health Organization. (2009, April 21). Guidelines for efficacy testing of mosquito repellents for human skin.
  • U.S. Environmental Protection Agency. (2025, June 25). Regulation of Skin-Applied Repellents.
  • Higuchi, C. T., et al. (2023, November 1). Topical Mosquito Repellent Formulations for Enhanced Repellency Time and Reduced Toxicity. Bentham Science Publishers.
  • U.S. Environmental Protection Agency. (2010, July 7). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.
  • Gonzalez, K. (n.d.). A critical review of current laboratory methods used to evaluate mosquito repellents. Frontiers in Insect Science.
  • ResearchGate. (n.d.). Development and characterization of repellent formulations based on nanostructured hydrogels.
  • ResearchGate. (n.d.). Development, characterization and evaluation of in vitro safety and in vivo efficacy of repellent gel formulations.
  • R Discovery. (2024, October 19). Development, characterization and evaluation of in vitro safety and in vivo efficacy of repellent gel formulations.
  • Wang, G., et al. (2022, August 28). Mosquito Repellents: Efficacy Tests of Commercial Skin-Applied Products in China. MDPI.
  • Microbe Investigations. (2024, October 9). Durability of Mosquito Repellent Ingredients: A Health Guide.
  • U.S. Environmental Protection Agency. (n.d.). Repellents: Protection against Mosquitoes, Ticks and Other Arthropods.
  • Clarke. (2024, May 6). Guide to the EPA's Registration Process for Mosquito Control Products.
  • Prutthiwanasan, B., et al. (n.d.). In Vitro Characterization and Mosquito (Aedes aegypti) Repellent Activity of Essential-Oils-Loaded Nanoemulsions. PMC - NIH.
  • Gonzalez, K. (n.d.). A critical review of current laboratory methods used to evaluate mosquito repellents. Frontiers in Insect Science (PMC).
  • Satoh, A., et al. (1995). Absolute configuration of a new mosquito repellent, (+)-eucamalol and the repellent activity of its epimer. Bioscience, Biotechnology, and Biochemistry, 59(6), 1139-41.
  • MedchemExpress.com. (n.d.). This compound | Natural Product.
  • Watanabe, K., et al. (1993, November 1). New mosquito repellent from Eucalyptus camaldulensis. Journal of Agricultural and Food Chemistry.
  • EUR-Lex. (n.d.). Safe insect repellents, disinfectants and other industrial chemicals (biocides) in the EU.

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Application Note & Protocol: Enhancing the Residual Activity of Eucamalol through Nanoemulsion Formulation

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Challenge of Sustaining Bioactivity

Eucamalol, a natural monoterpene found in Eucalyptus camaldulensis, has demonstrated significant repellent activity against various insects, including mosquitos.[1] However, like many natural bioactive compounds, its practical application is often limited by its volatility and susceptibility to environmental degradation, leading to a short duration of action and reduced residual activity.[2] This necessitates frequent reapplication, which can be inconvenient and economically unviable in many contexts. To overcome these limitations, advanced formulation strategies are required to protect the active compound and provide a controlled release, thereby enhancing its residual efficacy.[2][3]

Nanoemulsions have emerged as a promising drug delivery platform for poorly water-soluble and volatile compounds like this compound.[4][5][6] These kinetically stable, isotropic systems of oil and water, stabilized by surfactants, offer several advantages, including small droplet sizes (typically 20-200 nm), a large surface area, and the ability to encapsulate and protect lipophilic active ingredients.[4][7][8] By incorporating this compound into the oil phase of a nanoemulsion, it is possible to reduce its evaporation rate, protect it from degradation, and facilitate a sustained release, ultimately prolonging its residual bioactivity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of a this compound-loaded nanoemulsion designed to enhance its residual activity. The protocols detailed herein are grounded in established scientific principles and offer a robust framework for developing effective and stable nanoemulsion-based products.

Scientific Rationale: Why Nanoemulsions for this compound?

The decision to employ a nanoemulsion for this compound is based on a clear understanding of the compound's physicochemical properties and the inherent advantages of this delivery system. This compound, being a monoterpene, is lipophilic and poorly soluble in water.[1][9] This makes it an ideal candidate for encapsulation within the oil droplets of an oil-in-water (O/W) nanoemulsion.

The primary mechanisms by which nanoemulsions enhance the residual activity of volatile compounds like this compound are:

  • Reduced Volatilization: The oil core of the nano-droplets acts as a reservoir for this compound, significantly lowering its vapor pressure and reducing the rate of evaporation from the application surface.

  • Protection from Degradation: The surfactant layer surrounding the oil droplets provides a physical barrier, protecting the encapsulated this compound from environmental factors such as UV radiation and oxidation, which can degrade the molecule and reduce its efficacy.

  • Controlled Release: The release of this compound from the nanoemulsion is a diffusion-controlled process. The small droplet size and large surface area allow for a sustained release of the active ingredient over an extended period, maintaining a therapeutic concentration on the target surface.[10]

The following diagram illustrates the conceptual framework for enhancing this compound's residual activity using a nanoemulsion.

G cluster_0 Challenges with Free this compound cluster_1 Nanoemulsion Solution cluster_2 Outcome High Volatility High Volatility Short Residual Activity Short Residual Activity High Volatility->Short Residual Activity Environmental Degradation Environmental Degradation Environmental Degradation->Short Residual Activity This compound Encapsulation This compound Encapsulation Short Residual Activity->this compound Encapsulation Addressed by Reduced Evaporation Reduced Evaporation This compound Encapsulation->Reduced Evaporation Protection from Degradation Protection from Degradation This compound Encapsulation->Protection from Degradation Sustained Release Sustained Release This compound Encapsulation->Sustained Release Enhanced Residual Activity Enhanced Residual Activity Reduced Evaporation->Enhanced Residual Activity Protection from Degradation->Enhanced Residual Activity Sustained Release->Enhanced Residual Activity

Caption: Logical flow from challenges to the nanoemulsion solution and desired outcome.

Formulation Development: Materials and Methodology

The successful formulation of a stable and effective this compound nanoemulsion requires careful selection of components and a precise preparation method.

Materials
  • Active Pharmaceutical Ingredient (API): this compound (purity ≥ 95%)

  • Oil Phase: A carrier oil with good solubilizing capacity for this compound. Medium-chain triglycerides (MCTs) are often a suitable choice due to their stability and biocompatibility.

  • Surfactant: A non-ionic surfactant with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >10 for O/W nanoemulsions) is recommended to ensure good emulsification and stability.[11] Polysorbate 80 (Tween® 80) is a common and effective choice.

  • Co-surfactant: A co-surfactant can be used to further reduce the interfacial tension and improve the flexibility of the surfactant film, leading to smaller droplet sizes. Ethanol or a short-chain glycol like propylene glycol can be effective.

  • Aqueous Phase: Deionized or distilled water.

Protocol 1: Preparation of this compound-Loaded Nanoemulsion (High-Energy Method)

High-energy methods, such as ultrasonication or high-pressure homogenization, are commonly used to produce nanoemulsions with small and uniform droplet sizes.[12][13][14]

Step-by-Step Methodology:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of this compound and dissolve it completely in the selected carrier oil (e.g., MCT oil). Gentle warming and stirring may be required to facilitate dissolution.

    • Add the co-surfactant to the oil phase and mix thoroughly.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Polysorbate 80) in the deionized water and stir until a clear solution is obtained.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed using a magnetic stirrer. This will form a coarse, milky-white emulsion.

  • Nanoemulsification (Ultrasonication):

    • Place the coarse emulsion in an ice bath to prevent overheating during sonication.

    • Immerse the probe of a high-intensity ultrasonic processor into the emulsion.

    • Apply ultrasonic energy in pulses to avoid excessive heat generation. A typical protocol would be 10-15 minutes of sonication with cycles of 30 seconds on and 15 seconds off. The optimal sonication time and power will need to be determined empirically for your specific formulation and equipment.

  • Characterization and Storage:

    • After sonication, the resulting nanoemulsion should appear translucent or bluish-white.

    • Allow the nanoemulsion to equilibrate to room temperature.

    • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

    • Store the nanoemulsion in a sealed container at a controlled temperature (e.g., 4°C or 25°C) for stability studies.[15][16][17]

G cluster_0 Oil Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Emulsification cluster_3 Final Product A Dissolve this compound in Oil B Add Co-surfactant A->B D Form Coarse Emulsion A->D C Dissolve Surfactant in Water C->D E Ultrasonication D->E F This compound Nanoemulsion E->F

Caption: Experimental workflow for nanoemulsion preparation.

Physicochemical Characterization of the Nanoemulsion

Thorough characterization of the nanoemulsion is crucial to ensure its quality, stability, and performance.[18] Key parameters to evaluate include:

ParameterMethodTypical Desired RangeRationale
Droplet Size Dynamic Light Scattering (DLS)20 - 200 nmSmaller droplets lead to greater stability against creaming and sedimentation.[4]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3A lower PDI indicates a more uniform droplet size distribution, which is desirable for stability and consistent performance.[16]
Zeta Potential Electrophoretic Light Scattering (ELS)> |30| mVA high absolute zeta potential indicates strong electrostatic repulsion between droplets, preventing aggregation and enhancing stability.
Encapsulation Efficiency (%) Ultracentrifugation followed by quantification (e.g., HPLC)> 90%High encapsulation efficiency ensures that the majority of the this compound is protected within the nano-droplets.
pH pH meterApplication-dependent (e.g., 5.5 for skin)The pH should be within a range that is non-irritating for the intended application and ensures the stability of the formulation components.[11]
Viscosity Viscometer/RheometerApplication-dependentViscosity affects the physical stability and the feel of the product upon application.

Evaluation of Enhanced Residual Activity

To validate the enhanced residual activity of the this compound nanoemulsion, a combination of in vitro release studies and bioactivity assays should be performed.

Protocol 2: In Vitro Release Study (Dialysis Bag Method)

This method simulates the release of this compound from the nanoemulsion over time.[10][19][20]

Step-by-Step Methodology:

  • Preparation of the Dialysis System:

    • Soak a dialysis membrane (with a molecular weight cut-off appropriate to retain the nanoemulsion droplets but allow free this compound to pass through) in the release medium for at least 30 minutes.

    • Securely tie one end of the dialysis bag.

  • Loading the Sample:

    • Accurately pipette a known volume of the this compound nanoemulsion into the dialysis bag.

    • Securely tie the other end of the bag, ensuring there are no leaks.

  • Initiating the Release Study:

    • Place the dialysis bag in a beaker containing a defined volume of release medium (e.g., a buffer solution with a small amount of a solubilizing agent like ethanol to maintain sink conditions).

    • Place the beaker in a shaking water bath maintained at a constant temperature (e.g., 32°C to simulate skin temperature).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with fresh release medium to maintain a constant volume.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of this compound released at each time point.

    • Plot the cumulative percentage release versus time to obtain the release profile.

    • Compare the release profile of the nanoemulsion to that of a control formulation (e.g., a simple solution of this compound in a solvent) to demonstrate sustained release.

Protocol 3: Residual Bioactivity Assay (Repellency Test)

The ultimate measure of enhanced residual activity is a bioassay that directly assesses the desired biological effect over time. For this compound, a repellency test is appropriate.[21][22][23]

Step-by-Step Methodology:

  • Preparation of Test Surfaces:

    • Use an appropriate substrate for application (e.g., filter paper, fabric, or a synthetic membrane).

    • Apply a standardized amount of the this compound nanoemulsion and a control formulation (free this compound) to separate test surfaces.

    • Allow the surfaces to dry completely.

  • Aging of the Treated Surfaces:

    • Place the treated surfaces in a controlled environment (e.g., a ventilated chamber at a specific temperature and humidity) for different periods (e.g., 0, 2, 4, 8, 12, 24 hours) to simulate aging.

  • Repellency Bioassay:

    • At each time point, place a treated surface in a test chamber with a known number of target insects (e.g., Aedes aegypti mosquitoes).

    • Include an untreated control surface in a separate chamber.

    • After a defined exposure time, count the number of insects on the treated and untreated surfaces.

  • Data Analysis:

    • Calculate the percent repellency for each formulation at each time point using the formula: % Repellency = [(C - T) / C] x 100 where C is the number of insects on the control surface and T is the number of insects on the treated surface.

    • Plot the percent repellency versus time for both the nanoemulsion and the control formulation. A slower decline in repellency for the nanoemulsion will demonstrate enhanced residual activity.

Conclusion and Future Perspectives

The formulation of this compound into a nanoemulsion presents a highly effective strategy for enhancing its residual activity. By protecting the active compound from premature degradation and controlling its release, nanoemulsions can significantly extend the duration of its repellent effect. The protocols outlined in this application note provide a robust framework for the development and evaluation of such advanced formulations.

Future research could focus on optimizing the nanoemulsion composition for specific applications, exploring different preparation methods (e.g., low-energy phase inversion techniques), and conducting in vivo studies to further validate the enhanced efficacy and safety of the formulation. The principles and methodologies described herein are broadly applicable to a wide range of other volatile and labile bioactive compounds, offering a versatile platform for the development of next-generation, high-performance products.

References

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Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of Eucamalol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of (+)-Eucamalol. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of this stereochemically rich molecule. The synthesis of Eucamalol, while achievable, presents several critical challenges that require careful consideration of reaction conditions, catalyst selection, and purification strategies. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Structural Overview & Synthetic Strategy

(+)-Eucamalol, with its (1R, 6R) configuration, possesses two contiguous stereocenters on a cyclohexene scaffold. A common and effective retrosynthetic approach begins with the readily available chiral pool starting material, (S)-(-)-perillaldehyde. This strategy elegantly sets the absolute stereochemistry at the C6 position (isopropyl-bearing carbon), leaving the primary challenge as the diastereoselective installation of the hydroxyl group at C1.

The general synthetic workflow, for which we will address specific challenges, is outlined below.

A (S)-(-)-Perillaldehyde B Selective Hydrogenation A->B H₂, Rh(PPh₃)₃Cl C 8,9-Dihydroperillaldehyde B->C D Enol Acetate Formation C->D Isopropenyl Acetate E Bromination & Elimination D->E 1. NBS 2. Base F Cyclohexenone Intermediate E->F G Diastereoselective Reduction F->G e.g., Luche Reduction (NaBH₄, CeCl₃) H (+)-Eucamalol & (-)-1-epi-Eucamalol G->H I Chromatographic Separation H->I HPLC or Flash Chromatography J Pure (+)-Eucamalol I->J

Caption: General synthetic workflow for (+)-Eucamalol.

Troubleshooting Guides: Step-by-Step Problem Solving

This section is formatted in a question-and-answer style to directly address potential failures at each critical stage of the synthesis.

Stage 1: Selective Hydrogenation of (S)-(-)-Perillaldehyde

The initial step involves the selective reduction of the exocyclic double bond of perillaldehyde without affecting the endocyclic double bond or the aldehyde functional group. The use of a homogeneous catalyst like tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst) is common.[1]

Q: My hydrogenation reaction is sluggish or stalls completely. What are the likely causes and solutions?

A: Stalled hydrogenations are a frequent issue, often related to catalyst deactivation or impurities in the starting materials.

  • Cause 1: Catalyst Poisoning. Homogeneous rhodium catalysts are sensitive to a variety of functional groups and impurities that can act as poisons.[2][3] Common culprits include sulfur-containing compounds, residual amines, or even carbon monoxide from incomplete purging of reaction vessels.[4]

    • Solution: Ensure the (S)-(-)-perillaldehyde starting material is of high purity. If it has been sourced from natural oils, it may contain trace impurities. Consider passing it through a short plug of silica gel before use. Additionally, ensure all glassware is scrupulously clean and the system is thoroughly purged with an inert gas (argon or nitrogen) before introducing hydrogen.

  • Cause 2: Poor Quality Hydrogen. The hydrogen gas itself can be a source of contaminants.

    • Solution: Use high-purity hydrogen (99.999%) and consider passing it through an oxygen/moisture trap before it enters the reaction vessel.

  • Cause 3: Inactive Catalyst. The catalyst may have degraded upon storage.

    • Solution: Use freshly purchased Wilkinson's catalyst or store it under a strictly inert atmosphere. Before committing a large batch of starting material, run a small-scale test reaction with a known clean substrate (e.g., cyclohexene) to verify catalyst activity.

Q: I'm observing over-reduction, leading to the saturation of the endocyclic double bond or reduction of the aldehyde. How can I improve selectivity?

A: Over-reduction indicates that the catalyst is not discriminating sufficiently between the double bonds or is too reactive under the chosen conditions. This is a known challenge in the hydrogenation of α,β-unsaturated aldehydes.[5][6]

  • Solution 1: Lower Hydrogen Pressure. High H₂ pressure can lead to a loss of selectivity. Perform the reaction at or slightly above atmospheric pressure. A balloon filled with hydrogen is often sufficient.

  • Solution 2: Temperature Control. While the referenced procedure runs at 70°C, elevated temperatures can sometimes decrease selectivity.[1] Try running the reaction at a lower temperature (e.g., 40-50°C) for a longer period.

  • Solution 3: Catalyst Loading. Using an excessive amount of catalyst can drive the reaction to completion non-selectively. Titrate the catalyst loading downwards to find the optimal balance between reaction rate and selectivity.

ParameterStandard ConditionTroubleshooting AdjustmentRationale
H₂ Pressure 1-5 bar1 atm (balloon)Reduces the rate of non-selective hydrogenation.
Temperature 70 °C40 - 50 °CLower energy may favor the kinetically preferred reaction.
Catalyst Loading 1-2 mol%0.5 - 1 mol%Minimizes background and over-reduction reactions.
Stage 2: Diastereoselective Reduction of the Cyclohexenone Intermediate

This is the most critical stereocontrol step of the synthesis. The goal is to reduce the ketone to a hydroxyl group, forming the C1 stereocenter with the correct (R) configuration, leading to the trans relationship between the hydroxyl and isopropyl groups. A mixture of diastereomers is commonly formed.

Q: My reduction produced a nearly 1:1 mixture of (+)-Eucamalol and its C1 epimer. How can I improve the diastereoselectivity?

A: Poor diastereoselectivity is the central challenge of this synthesis. The choice of reducing agent and conditions is paramount. Standard sodium borohydride reduction will likely give poor selectivity. The Luche reduction, which utilizes NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in methanol, is a highly effective method for the 1,2-reduction of enones and can offer improved diastereoselectivity.[7][8]

  • Cause 1: Incorrect Reducing Agent. Sodium borohydride alone is not selective enough. The hydride can attack from either face of the carbonyl with similar facility.

    • Solution: Employ the Luche reduction conditions. The mechanism involves the cerium ion coordinating to the carbonyl oxygen, which increases its electrophilicity and may also coordinate with the solvent (methanol).[9] This creates a bulkier, more sterically demanding environment, favoring hydride attack from the less hindered face to yield the desired trans product.

  • Cause 2: Sub-optimal Luche Conditions. Even with the Luche reduction, conditions matter. Temperature, solvent, and the quality of the CeCl₃ can influence the outcome.[10]

    • Solution:

      • Low Temperature: Perform the reaction at low temperatures (-40 °C to -78 °C). This will amplify the small energy differences between the diastereomeric transition states, enhancing selectivity.

      • Anhydrous Conditions: While the Luche reduction tolerates some water (CeCl₃ is often used as the heptahydrate), ensure your methanol is dry. Water can compete for coordination to the cerium ion.

      • Order of Addition: Add the NaBH₄ solution slowly to the cooled solution of the enone and CeCl₃ in methanol. This maintains a low concentration of the reducing agent and can improve selectivity.

Start Low Diastereoselectivity in Ketone Reduction Q1 Are you using Luche conditions (NaBH₄/CeCl₃)? Start->Q1 A1_No Implement Luche Reduction. Standard NaBH₄ is unselective. Q1->A1_No No A1_Yes Optimize Luche Conditions Q1->A1_Yes Yes Q2 What is the reaction temperature? A1_Yes->Q2 A2_High Lower temperature to -40°C or -78°C. Q2->A2_High > -20°C A2_Low Temperature is likely optimal. Consider other factors. Q2->A2_Low ≤ -40°C End Improved Diastereoselectivity A2_High->End Q3 Check quality of CeCl₃·7H₂O and dryness of methanol. A2_Low->Q3 Q3->End

Caption: Troubleshooting workflow for improving diastereoselectivity.

Stage 3: Purification and Separation of Diastereomers

Even with an optimized reduction, you will likely obtain a mixture of (+)-Eucamalol and its epimer, (-)-1-epi-eucamalol.[1] Separating these diastereomers is the final hurdle.

Q: I am struggling to separate the two diastereomers using standard silica gel column chromatography. What are my options?

A: Diastereomers can have very similar polarities, making separation on silica gel challenging. This compound and its epimer are both relatively polar terpenoids, which can lead to peak tailing and poor resolution.[11][12]

  • Solution 1: High-Performance Liquid Chromatography (HPLC). This is the most reliable method for separating closely related diastereomers.

    • Protocol: Use a normal-phase silica column with a mobile phase such as hexane/ethyl acetate or hexane/isopropanol. A chiral stationary phase is not required for separating diastereomers.[13] A reversed-phase C18 column with a mobile phase like acetonitrile/water can also be very effective.[14] Methodical screening of solvent systems is key.

  • Solution 2: Flash Chromatography with Modified Systems. If preparative HPLC is not available, you can improve separation on a flash system.

    • Strategy: Switch to a reversed-phase (C18) flash cartridge. The different retention mechanism can often provide the selectivity needed.[14] Alternatively, for normal phase, try using a less polar, non-hydrogen-bonding solvent system like dichloromethane/diethyl ether to minimize interactions with the silica surface that can obscure small polarity differences.

  • Solution 3: Derivatization. If separation remains impossible, you can temporarily convert the alcohols into a derivative (e.g., an ester with a bulky acid chloride). This will change the shape and polarity of the molecules, often exaggerating the physical differences between the diastereomers, making them easier to separate.[15] After separation, the protecting group is removed to yield the pure diastereomers. This adds steps but can be a robust solution.

Frequently Asked Questions (FAQs)

Q1: Is a protecting group needed for the aldehyde in (S)-(-)-perillaldehyde before hydrogenation?

A1: Generally, no. Wilkinson's catalyst is highly selective for the reduction of alkenes and is known to tolerate aldehydes.[16] The primary challenge is selectivity between the two different C=C bonds, not chemoselectivity over the C=O bond. Adding protecting group steps would decrease overall efficiency.[17][18]

Q2: My bromination step to form the enone precursor is giving multiple products. Why?

A2: If you are using basic conditions for bromination (via an enolate), it is very difficult to stop the reaction at mono-bromination. The initial product, an α-bromo ketone, has a more acidic α-proton than the starting material, leading to rapid subsequent brominations.[19][20] It is generally more reliable to perform the bromination under acidic conditions via the enol intermediate, which favors mono-halogenation.[21]

Q3: Can I determine the diastereomeric ratio (d.r.) of my product mixture without separating the compounds?

A3: Yes. High-field ¹H NMR spectroscopy is an excellent tool for this. The protons adjacent to the hydroxyl group and the formyl protons of the two diastereomers will likely have slightly different chemical shifts and coupling constants. By integrating these distinct signals, you can accurately determine the ratio of the two products. Gas chromatography (GC) with an appropriate column can also be used to separate and quantify the diastereomers.

Q4: What is the significance of achieving an enantioselective synthesis if the starting material is already chiral?

A4: This is a critical concept. The synthesis is diastereoselective, not enantioselective, because you are starting with a single enantiomer and creating a new stereocenter. The goal is to control the relative stereochemistry between the new center (C1) and the existing one (C6). Because the starting material is enantiomerically pure, the products, (+)-Eucamalol and (-)-1-epi-eucamalol, are diastereomers of each other, not enantiomers. An enantioselective synthesis would be required if one started from an achiral precursor.

References

  • Szöllősi, G., & Bartók, M. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Molecules, 26(11), 3321. [Link]

  • BUCHI. (n.d.). Purification of Terpenoids. Retrieved from [Link]

  • Sutherland, I. A., & Fisher, D. (2009). Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed. Journal of Chromatography A, 1216(4), 741-764. [Link]

  • Páez-Mozo, E. A., et al. (2012). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. Catalysis Letters, 142(9), 1059-1066. [Link]

  • Grunes, J., et al. (2003). The molecular mechanism of the poisoning of platinum and rhodium catalyzed ethylene hydrogenation by carbon monoxide. Journal of Molecular Catalysis A: Chemical, 199(1-2), 3-12. [Link]

  • Gül, F., & Duru, M. E. (2012). Column Chromatography for Terpenoids and Flavonoids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Gábor Laurenczy. Retrieved from [Link]

  • Watanabe, K., et al. (1995). Absolute configuration of a new mosquito repellent, (+)-eucamalol and the repellent activity of its epimer. Bioscience, Biotechnology, and Biochemistry, 59(6), 1139-1141. [Link]

  • Google Patents. (1989). US4874473A - Separation of diastereomers by extractive distillation.
  • He, P., et al. (2012). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters, 14(19), 5134-5137. [Link]

  • The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. Retrieved from [Link]

  • StackExchange. (2017). How would you carry out complete reduction of enone to form saturated alcohol? Retrieved from [Link]

  • IIP Series. (n.d.). EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES. Retrieved from [Link]

  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(12), 2093. [Link]

  • American Chemical Society. (2019). Avoid Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]

  • Grokipedia. (n.d.). Luche reduction. Retrieved from [Link]

  • Görög, S., et al. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3-4), 147-153. [Link]

  • Lumen Learning. (n.d.). Separating enantiomers. Retrieved from [Link]

  • Kocienski, P. J. (1998). Protecting groups. Thieme. [Link]

  • Chemistry LibreTexts. (2021). Reactions of Enols and Enolates. Retrieved from [Link]

  • ResearchGate. (2013). Counter-current chromatography for the separation of terpenoids: A comprehensive review with respect to the solvent systems employed. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Wang, C., et al. (2019). Stereoconfining macrocyclizations in the total synthesis of natural products. Natural Product Reports, 36(4), 591-613. [Link]

  • Making Molecules. (2024). An Introduction to Enols & Enolates. Retrieved from [Link]

  • Yakugaku Zasshi. (2018). [Stereocontrolled Total Synthesis of Biologically Active Natural Products]. [Link]

  • ResearchGate. (2017). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. Retrieved from [Link]

  • Journal of Functional Biomaterials. (2023). Natural Product Synthesis: Bridging the Gap between Chemistry and Nature. [Link]

  • University of Regensburg. (n.d.). Protecting Groups. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). Protecting Groups in Synthesis. Retrieved from [Link]

  • YouTube. (2022). Reactions of Enols and Enolates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

  • Chen, G., et al. (2020). Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review. ACS Catalysis, 11(1), 144-171. [Link]

  • Li, Y., et al. (2018). Highly selective hydrogenation of aldehydes promoted by a palladium-based catalyst and its application in equilibrium displacement in a one-enzyme procedure using ω-transaminase. Organic Chemistry Frontiers, 5(12), 1914-1919. [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Blaser, H. U., & Studer, M. (2007). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 349(1-2), 17-35. [Link]

  • Org. Lett. (2018). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. [Link]

  • Beilstein J. Org. Chem. (2018). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Diastereoselective Three-Step Route to o-(6-Nitrocyclohex-3-en-1-yl)phenol and Tetrahydro-6H-benzo[c]chromen-6-ol Derivatives from Salicylaldehydes. [Link]

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Technical Support Center: Troubleshooting GC-MS Analysis of Eucamalol in Essential Oil Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Eucamalol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this unique monoterpenoid within essential oil matrices. Here, we address common challenges in a direct question-and-answer format, blending technical expertise with practical, field-proven insights to ensure the integrity and success of your analytical workflow.

Understanding this compound: A Chemist's Perspective

This compound, with the chemical formula C₁₀H₁₆O₂, is a monoterpenoid found in the essential oil of Eucalyptus camaldulensis.[1] Its structure, (3R,4S)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde, reveals the presence of both a hydroxyl (-OH) and an aldehyde (-CHO) functional group.[2] These polar moieties are critical to consider for GC-MS analysis as they can lead to common chromatographic issues such as peak tailing and adsorption, potentially impacting quantification and resolution.

PropertyValueSource
Chemical Formula C₁₀H₁₆O₂[2]
Molecular Weight 168.23 g/mol [2]
CAS Number 145544-91-8
IUPAC Name (3R,4S)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: The Cause of Peak Tailing

Peak tailing for polar compounds like this compound is a common issue in GC and is often caused by unwanted interactions between the analyte and active sites within the GC system.[3][4] These active sites can be found on the inlet liner, the column itself, or even on contaminants within the system. The hydroxyl and aldehyde groups of this compound are particularly susceptible to forming hydrogen bonds with silanol groups present on the surface of glass liners and untreated fused silica columns, leading to delayed elution and asymmetrical peak shapes.

Troubleshooting Steps:

  • Inlet Liner Deactivation: The inlet liner is a primary site of analyte interaction.

    • Solution: Use a deactivated liner, such as one treated with silylation reagents. These liners have fewer active silanol groups. Regularly replacing the liner is also crucial to prevent the buildup of non-volatile matrix components from the essential oil.[3]

  • Column Choice and Conditioning: The GC column plays a vital role in peak shape.

    • Solution: Employ a column specifically designed for the analysis of polar compounds or one with a bonded and cross-linked stationary phase that effectively shields active sites. Before analysis, properly condition the column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

  • Derivatization: Chemically modifying the this compound molecule can reduce its polarity.

    • Solution: Consider derivatization, such as silylation, to convert the polar hydroxyl and aldehyde groups into less polar trimethylsilyl (TMS) ethers and acetals, respectively. This reduces the potential for interaction with active sites and significantly improves peak shape.

Q2: I'm not detecting this compound, or the peak is very small. What should I check?

A2: Investigating Poor or No Detection

The absence or low intensity of the this compound peak can stem from several factors, ranging from sample preparation to instrument settings.

Troubleshooting Workflow:

cluster_B Sample Preparation cluster_C Instrument Parameters cluster_D System Activity cluster_E Standard Integrity A No/Low this compound Peak B Check Sample Preparation A->B Start Here C Verify Instrument Parameters B->C If Sample Prep is OK B1 Dilution Factor Too High? B->B1 B2 Incomplete Extraction? B->B2 D Assess for Active Sites C->D If Parameters are Correct C1 Incorrect Inlet Temperature? C->C1 C2 Improper Oven Program? C->C2 C3 MS Scan Range Correct? C->C3 E Confirm Standard Integrity D->E If System is Inert D1 Liner/Column Adsorption? D->D1 E1 Degraded Standard? E->E1

Troubleshooting GC-MS Detection Issues

Detailed Checks:

  • Sample Concentration: Essential oils are complex mixtures, and the concentration of this compound may be inherently low.

    • Action: Prepare a more concentrated sample or adjust the split ratio to allow more sample onto the column (e.g., from 50:1 to 20:1). Be mindful that a lower split ratio can increase the risk of column overload and contamination from the matrix.

  • Inlet Temperature: An inappropriate inlet temperature can lead to analyte degradation or incomplete vaporization.

    • Action: For thermally labile compounds, a lower inlet temperature may be necessary. However, for a semi-volatile compound like this compound, ensure the temperature is high enough for efficient vaporization (typically 250 °C) without causing degradation.

  • Mass Spectrometer Settings: The MS may not be scanning for the correct mass range.

    • Action: Verify that the scan range includes the expected molecular ion and fragment ions of this compound (m/z up to at least 168).

  • System Activity: As mentioned in Q1, active sites can irreversibly adsorb the analyte.

    • Action: If you suspect system activity, inject a standard mixture of polar probes (e.g., alcohols and diols) to assess the inertness of your system. If these compounds show poor peak shape or response, it's a strong indicator that maintenance (liner replacement, column trimming) is required.

Q3: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

A3: The Origin of Ghost Peaks

Ghost peaks are extraneous peaks that appear in your chromatogram, often in blank runs, and can interfere with the identification and quantification of your target analytes. They are typically the result of carryover from previous injections or contamination within the system.

Sources and Solutions:

  • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release volatile compounds.

    • Solution: Use a high-quality, low-bleed septum and avoid over-tightening. Replace the septum regularly.

  • Carryover from Injection Port: High-boiling components from the essential oil matrix can accumulate in the inlet liner and slowly elute in subsequent runs.

    • Solution: Regularly replace the inlet liner. Performing a "bake-out" of the inlet at a high temperature (without the column connected) can also help remove contaminants.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce a variety of compounds.

    • Solution: Use high-purity carrier gas (99.999% or higher) and install carrier gas purifiers to remove oxygen, moisture, and hydrocarbons.

Q4: Should I derivatize this compound for GC-MS analysis? What is the recommended procedure?

A4: The Rationale for Derivatization

Derivatization is a chemical modification of an analyte to improve its chromatographic behavior and/or detection. For this compound, the presence of both a hydroxyl and an aldehyde group makes it a prime candidate for derivatization to enhance its volatility and reduce its polarity.[5] Silylation is a common and effective derivatization technique for these functional groups.

Experimental Protocol: Silylation of this compound

This protocol is a general guideline for the silylation of hydroxyl and aldehyde functional groups and should be optimized for your specific application.

Reagents and Materials:

  • This compound standard or essential oil sample

  • Anhydrous Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dry reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the essential oil or this compound standard into a dry reaction vial.

    • If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous, as silylation reagents are sensitive to moisture.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Securely cap the vial and vortex briefly to mix.

    • Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.

  • Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Expected Outcome:

The silylation reaction will convert the hydroxyl group to a trimethylsilyl ether and the aldehyde to a trimethylsilyl acetal, resulting in a less polar and more volatile derivative. This should lead to a more symmetrical peak shape and potentially a shorter retention time.

A This compound (Polar) B Silylation (BSTFA + TMCS) A->B C TMS-Eucamalol (Non-Polar) B->C D Improved Peak Shape & Volatility C->D

Derivatization Workflow for this compound

Q5: My mass spectrum for the this compound peak doesn't match the library spectrum well. What could be the issue?

A5: Troubleshooting Mass Spectral Mismatches

A poor library match for your this compound peak can be frustrating and can arise from several sources. While a publicly available, validated electron ionization mass spectrum for this compound is not readily found in major databases like NIST, understanding potential issues can help in tentative identification.

Potential Causes and Solutions:

  • Co-elution: The most common reason for a poor spectral match in complex matrices like essential oils is co-elution, where another compound elutes at the same time as this compound, resulting in a mixed mass spectrum.

    • Solution:

      • Review the chromatogram: Look for any signs of peak asymmetry or shoulders that might indicate a hidden co-eluting peak.

      • Modify the GC method: Adjust the oven temperature program (e.g., use a slower ramp rate) to improve separation.

      • Use a different column: A column with a different stationary phase may provide the necessary selectivity to resolve the co-eluting compounds.

  • Matrix Effects: High concentrations of co-eluting matrix components can sometimes suppress or enhance the fragmentation of the target analyte, altering the relative abundances of the fragment ions.

    • Solution: Dilute the sample to reduce the concentration of matrix components. Alternatively, employ sample preparation techniques like solid-phase microextraction (SPME) to selectively extract the volatile and semi-volatile compounds, leaving behind the non-volatile matrix.

  • Incorrect Mass Spectrometer Tune: An improperly tuned mass spectrometer will not produce the correct ion ratios.

    • Solution: Regularly tune your mass spectrometer according to the manufacturer's recommendations using a standard tuning compound (e.g., PFTBA).

  • Absence in the Library: As mentioned, this compound may not be present in your specific mass spectral library.

    • Solution: If you have a pure standard of this compound, you can create your own library entry. This will provide the most reliable identification for future analyses. In the absence of a standard, tentative identification can be made by interpreting the fragmentation pattern. For a molecule like this compound, one might expect to see losses of water (H₂O) from the hydroxyl group, loss of the isopropyl group, and fragments related to the aldehyde functionality.

References

  • ChemWhat. This compound CAS#: 145544-91-8. [Link]

  • Agilent Technologies. Peak Perfection: A Guide to GC Troubleshooting. [Link]

  • NIST. Mass Spectrometry Data Center. [Link]

  • SciTePress. Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). [Link]

  • PubChem. This compound. [Link]

  • Taylor, T. The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC Europe. [Link]

  • Restek Corporation. GC Troubleshooting—Carryover and Ghost Peaks. [Link]

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Technical Support Center: Improving the Photostability of Eucamalol in Topical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Eucamalol. This resource is designed for researchers, scientists, and drug development professionals who are working to overcome the challenges associated with the photostability of this compound in topical formulations. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental design and formulation development.

This compound, a promising natural mosquito repellent derived from Eucalyptus camaldulensis, presents a significant formulation hurdle due to its susceptibility to degradation upon exposure to light.[1] This guide provides a comprehensive overview of the mechanisms behind this instability and offers scientifically-grounded strategies to enhance its photostability, ensuring the efficacy and shelf-life of your final product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

A1: this compound is a monoterpenoid found in the essential oil of Eucalyptus species.[2] Like many phenolic compounds, its chemical structure is susceptible to degradation when exposed to ultraviolet (UV) radiation.[3][4] This photodegradation can lead to a loss of repellent activity, alterations in the physical properties of the formulation (e.g., color and odor), and the potential formation of unwanted byproducts.[5][6]

Q2: What are the primary mechanisms of this compound photodegradation?

A2: The photodegradation of phenolic compounds like this compound typically involves the absorption of UV photons, leading to the formation of excited-state molecules. These excited molecules can then undergo various reactions, including oxidation, rearrangement, or cleavage, often involving reactive oxygen species (ROS) generated by the interaction of the excited molecule with oxygen.[7][8] For this compound, this can result in the breakdown of its core structure, diminishing its efficacy.

Q3: What are the initial signs of this compound degradation in a topical formulation?

A3: The first indicators of photodegradation are often a change in the color and odor of the formulation. A yellowish or brownish discoloration is common. You may also observe a decrease in the product's viscosity or a change in its pH. Analytically, a decrease in the concentration of the active ingredient, as measured by techniques like High-Performance Liquid Chromatography (HPLC), is a definitive sign of degradation.

Q4: Are there regulatory guidelines for photostability testing of topical formulations?

A4: Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for photostability testing. Specifically, ICH Q1B outlines the recommended procedures for assessing the light sensitivity of new drug substances and products.[9][10][11] These guidelines specify the light sources, exposure levels, and methodologies for both forced degradation and confirmatory studies.[12][13]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common challenges encountered when formulating with this compound. Each guide offers a step-by-step approach to identifying and resolving photostability issues.

Guide 1: Formulation Incompatibility and Degradation

Issue: Rapid degradation of this compound is observed even with minimal light exposure, suggesting potential formulation incompatibilities that accelerate photodegradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for formulation incompatibility.

Detailed Steps:

  • Analyze Formulation Components:

    • Rationale: Certain excipients can promote photodegradation. Metal ions, for instance, can catalyze oxidative reactions.[14][15]

    • Action: Review the complete list of ingredients in your formulation. Identify any components with known pro-oxidant properties or potential incompatibilities with phenolic compounds.

  • Incorporate Chelating Agents:

    • Rationale: Chelating agents, such as ethylenediaminetetraacetic acid (EDTA) and its salts, bind to metal ions, preventing them from participating in degradation reactions.[16][17]

    • Protocol:

      • Prepare a series of formulations containing varying concentrations of a chelating agent (e.g., 0.05%, 0.1%, and 0.2% w/w Disodium EDTA).

      • Store the samples under controlled light and temperature conditions as per ICH Q1B guidelines.[12]

      • Analyze the concentration of this compound at predetermined time points using a validated HPLC method.

    • Expected Outcome: A significant reduction in the degradation rate of this compound in formulations containing the chelating agent.

  • Optimize Formulation pH:

    • Rationale: The stability of many phenolic compounds is pH-dependent. An inappropriate pH can increase the susceptibility of this compound to oxidation and photodegradation.[18]

    • Protocol:

      • Determine the pKa of this compound (if not already known).

      • Prepare a series of buffered formulations with pH values around the pKa and in the typical range for topical products (pH 4.5-6.5).

      • Conduct photostability studies on these formulations as described above.

    • Expected Outcome: Identification of a pH range where this compound exhibits maximum stability.

Guide 2: Insufficient Protection Against UV Radiation

Issue: this compound degradation occurs upon exposure to sunlight or artificial light, indicating that the formulation lacks adequate photoprotective components.

Troubleshooting Workflow:

Caption: Workflow for enhancing UV protection in formulations.

Detailed Steps:

  • Incorporate UV Absorbers:

    • Rationale: UV absorbers are compounds that absorb UV radiation and dissipate it as heat, thereby preventing the UV photons from reaching and degrading this compound.[19][20]

    • Protocol:

      • Select one or more broad-spectrum UV absorbers that are approved for topical use (e.g., Avobenzone, Octocrylene, Bemotrizinol).[21][22]

      • Prepare formulations containing different concentrations of the selected UV absorber(s).

      • Expose the formulations to a controlled UV source and monitor the degradation of this compound over time.

    • Expected Outcome: A dose-dependent decrease in this compound degradation with increasing concentrations of the UV absorber.[23]

  • Utilize Antioxidants:

    • Rationale: Antioxidants can protect against photodegradation by scavenging free radicals and reactive oxygen species that are generated during UV exposure.[24][25]

    • Protocol:

      • Select antioxidants that are compatible with topical formulations (e.g., Vitamin E (α-tocopherol), Vitamin C (ascorbic acid), Butylated Hydroxytoluene (BHT)).

      • Incorporate these antioxidants into the this compound formulation, both alone and in combination.

      • Perform photostability testing to evaluate their protective effects.[26]

    • Expected Outcome: Enhanced stability of this compound in the presence of antioxidants.

  • Consider Encapsulation:

    • Rationale: Encapsulating this compound within a protective matrix can physically shield it from light and other environmental factors.[27][28][29] This can also provide controlled release of the active ingredient.[30][31]

    • Common Encapsulation Techniques:

      • Liposomes: Vesicles composed of lipid bilayers.

      • Nanoemulsions: Oil-in-water emulsions with very small droplet sizes.[32]

      • Polymer-based Microcapsules: this compound entrapped within a polymer shell.

    • Protocol:

      • Choose an appropriate encapsulation technique based on the desired formulation properties and release profile.

      • Prepare the encapsulated this compound and characterize the particles for size, morphology, and encapsulation efficiency.

      • Incorporate the encapsulated this compound into the final formulation and conduct photostability studies.

    • Expected Outcome: A significant improvement in the photostability of this compound compared to the free, unencapsulated form.

Data Presentation

Table 1: Example Photostability Data for this compound Formulations

FormulationThis compound Concentration (% of Initial) after 12h UV Exposure
Control (No Protectants)45%
+ 0.1% Disodium EDTA65%
+ 2% Avobenzone85%
+ 0.5% α-tocopherol70%
Encapsulated (Liposomes)92%

Experimental Protocols

Protocol 1: Standardized Photostability Testing (Adapted from ICH Q1B)

  • Sample Preparation:

    • Accurately weigh and prepare the this compound formulation.

    • Spread a thin layer of the formulation (approximately 1-2 mm) onto a chemically inert, transparent surface (e.g., a petri dish).

    • Prepare a control sample and wrap it in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B specifications (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[10][12]

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12]

  • Sample Analysis:

    • At specified time intervals, withdraw samples from the light-exposed and control groups.

    • Extract this compound from the formulation using a suitable solvent.

    • Quantify the concentration of this compound using a validated HPLC-UV method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Compare the degradation profiles of the different formulations to assess the effectiveness of the photostabilization strategies.

References

  • Admixtio. Encapsulation of Active Ingredients: When Form Matters as Much as Function. [Link]

  • Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media. Molecules. [Link]

  • Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.
  • Chemical ultraviolet absorbers topically applied in a skin barrier mimetic formulation remain in the outer stratum corneum of porcine skin. Journal of Controlled Release. [Link]

  • Into Cosmetics. Encapsulation Technology: Revolutionizing Active Ingredients in Skincare. [Link]

  • ICH guideline for photostability testing: aspects and directions for use. Pharmazie. [Link]

  • BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines. [Link]

  • What is a chelating agent and why is it used in cosmetic formulation. Aromantic. [Link]

  • Nanoliposome Use to Improve the Stability of Phenylethyl Resorcinol and Serve as a Skin Penetration Enhancer for Skin Whitening. Pharmaceutics. [Link]

  • Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability. Journal of Photochemistry and Photobiology A: Chemistry.
  • Inhibitory effect of the Ascorbic Acid on photodegradation of pharmaceuticals compounds exposed to UV-B radiation. Journal of Photochemistry and Photobiology A: Chemistry.
  • Encapsulation of cosmetic active ingredients for topical application – a review. Journal of Microencapsulation. [https://www.tandfonline.com/doi/full/10.3109/02652048.2015.1094 encapsulates]([Link] encapsulates)

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • The Role of Chelating Agents in Skincare Product Formulation and Stability. Making Cosmetics. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Application of Physical-Chemical Approaches for Encapsulation of Active Substances in Pharmaceutical and Food Industries. Molecules. [Link]

  • CD Formulation. Cosmetic Chelating Chemicals. [Link]

  • Encapsulation of Active Substances in Natural Polymer Coatings. Polymers. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Pharmaguideline. Photolytic Degradation and Its Prevention. [Link]

  • Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry.
  • Ultraviolet Filters for Cosmetic Applications. Cosmetics. [Link]

  • ResearchGate. (PDF) Ultraviolet Filters for Cosmetic Applications. [Link]

  • Phenolic compounds present in the formulations of products marketed in the EU. Cosmetics.
  • Functions Of Chelating Agents In Formulation: These Ingredients Will Make Your Beauty Products Last. YouTube. [Link]

  • uSunChem. Safety and Efficacy of UV Absorbers in Cosmetic Products. [Link]

  • ResearchGate. Chemical structures of the main components of Eucalyptus leaf and fruit essential oils. [Link]

  • Phenolics as Active Ingredients in Skincare Products: A Myth or Reality? Cosmetics. [Link]

  • Light-sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. Future Medicinal Chemistry. [Link]

  • Exploring Phenolic Compounds in Crop By-Products for Cosmetic Efficacy. Cosmetics. [Link]

  • Natural Phenolic Compounds for Health, Food and Cosmetic Applications. Antioxidants. [Link]

  • ResearchGate.
  • Insights into the Photodegradation of the Contact Allergen Fragrance Cinnamyl Alcohol: Kinetics, Mechanism, and Toxicity. Environmental Toxicology and Chemistry. [Link]

  • Reaction pathways and mechanisms of photodegradation of pesticides. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • Wikipedia. Eucalyptol. [Link]

  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. Journal of Pharmaceutical Sciences.
  • National Center for Biotechnology Information. 1,8-Cineole. PubChem Compound Database. [Link]

  • Semantic Scholar. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies. [Link]

  • (PDF) Photostability of Topical Agents Applied to the Skin: A Review. ResearchGate. [Link]

  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech. [Link]

  • Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. International Journal of Molecular Sciences. [Link]

Sources

Technical Support Center: Overcoming Low Eucamalol Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Eucamalol and related formylated phloroglucinol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in achieving high yields and purity in their synthetic routes. We will explore the causal factors behind common experimental failures and provide field-proven, actionable solutions.

This compound, a formylated phloroglucinol compound found in Eucalyptus species, and its analogs are of significant interest due to their potential biological activities.[1][2] However, their synthesis is often plagued by low yields stemming from the highly reactive nature of the phloroglucinol core.[3][4] This document provides a structured approach to troubleshooting these complex syntheses.

Troubleshooting Guide: Diagnosis and Resolution of Low Yields

This section addresses specific, frequently encountered issues in a question-and-answer format, providing both a diagnosis and a detailed solution.

Q1: My initial Friedel-Crafts acylation/formylation of phloroglucinol is giving a very low yield of the C-acylated product. What is the primary cause?

A1: This is the most common bottleneck. The low yield is typically due to a combination of two factors: competitive O-acylation and catalyst deactivation. Phloroglucinol exists in tautomeric equilibrium with its keto form, and its hydroxyl groups are highly nucleophilic, leading to the formation of undesired O-acylated intermediates (esters).[1][5] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex strongly with the hydroxyl groups of both the substrate and the product, requiring stoichiometric or even excess amounts and hindering catalytic turnover.

Solutions:

  • Catalyst and Solvent System Optimization: Traditional Friedel-Crafts conditions using AlCl₃ in solvents like nitrobenzene are known to produce low yields due to product decomposition during solvent removal.[6] A significant improvement can be achieved by using a mixed solvent system.

    • Recommended System: Employing dichloromethane as the primary solvent with nitromethane as an additive can dramatically improve yields. Nitromethane helps to solvate the AlCl₃-phloroglucinol complex, promoting the desired C-acylation. A patent for a related acylation process recommends at least 1.5 moles of nitromethane per mole of phloroglucinol.[6]

  • Fries Rearrangement: If O-acylation is the dominant pathway, the resulting ester can sometimes be rearranged to the desired C-acyl product via a Fries rearrangement.[5][7] This can be induced thermally or by using a Lewis acid catalyst, though it may require screening of conditions to optimize.

  • Alternative Catalysts: Consider using milder or more specialized catalysts. For formylation, the Vilsmeier-Haack or Gattermann reactions are classic alternatives that can offer better regioselectivity and avoid the harshness of strong Lewis acids. For acylation, methanesulfonic acid has been used as a greener, biodegradable catalyst under solvent-free conditions.[5]

Q2: I'm observing a complex mixture of mono-, di-, and tri-substituted products, making purification a nightmare. How can I improve the regioselectivity?

A2: The phloroglucinol ring is a highly activated aromatic system with three chemically equivalent positions, making it susceptible to multiple electrophilic substitutions.[5] Controlling the stoichiometry of the electrophile is often insufficient to prevent over-acylation or over-formylation.

Solutions:

  • Use of Protecting Groups: The most robust strategy is to employ protecting groups to temporarily block one or two of the hydroxyl groups. This reduces the ring's activation and sterically hinders multiple substitutions.

    • Monobenzylation: Protecting one hydroxyl group as a benzyl ether allows for directed acylation at the para position. The benzyl group can be cleanly removed later via hydrogenolysis.

    • Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) can be used, offering orthogonal deprotection strategies if other protecting groups are present in the molecule.[8]

  • Enzyme-Catalyzed Acylation: For certain acylphloroglucinols, biocatalysis offers remarkable regioselectivity. Acyltransferases, such as those from Pseudomonas protegens, have been shown to catalyze the specific acylation of phloroglucinol derivatives, avoiding complex product mixtures.[7]

Q3: The workup and purification of my crude product are leading to significant material loss and potential decomposition. What are the best practices?

A3: Phloroglucinol derivatives are often polar, high-melting-point solids with a tendency to streak on silica gel. Their phenolic nature also makes them susceptible to oxidation, especially under basic conditions or when exposed to air for prolonged periods.

Solutions:

  • Aqueous Workup: Avoid strong bases. If an acidic catalyst was used, quench the reaction carefully with cold, dilute acid (e.g., 1M HCl) and extract promptly with a suitable organic solvent like ethyl acetate. Perform washes with brine to remove water-soluble impurities.

  • Purification Strategy:

    • Column Chromatography: Use a less acidic stationary phase like deactivated silica gel (by adding ~1% triethylamine to the eluent) to prevent product degradation on the column. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Recrystallization: If the product is crystalline, recrystallization is an excellent method for achieving high purity and can be more scalable than chromatography.

    • Sulfur Dioxide Treatment: For colorless products that have become discolored due to oxidation, dissolving the crude material in hot water and bubbling sulfur dioxide through the solution for a short period can act as a bleaching agent before final crystallization.[9]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing low-yield issues during this compound synthesis.

TroubleshootingWorkflow start_node start_node check_node check_node problem_node problem_node solution_node solution_node start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->review_conditions analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) start->analyze_crude impure_sm Impure Starting Material or Reagents check_purity->impure_sm Impure suboptimal Suboptimal Conditions review_conditions->suboptimal Non-optimal side_products Side Products Identified? analyze_crude->side_products no_reaction Incomplete Reaction analyze_crude->no_reaction Starting Material Remains purify_sm Purify/Re-source Starting Materials impure_sm->purify_sm optimize Optimize Conditions (see Table 1) suboptimal->optimize o_acylation O-Acylation Dominant side_products->o_acylation Yes (Ester observed) poly_acylation Poly-acylation side_products->poly_acylation Yes (Higher MW products) degradation Product Degradation side_products->degradation Yes (Baseline/Smear on TLC) extend_time Increase Temperature or Extend Reaction Time no_reaction->extend_time fries Promote Fries Rearrangement o_acylation->fries protecting_groups Use Protecting Groups poly_acylation->protecting_groups mild_workup Use Milder Workup/ Purification Conditions degradation->mild_workup

Caption: A decision tree for troubleshooting low yields in phloroglucinol chemistry.

Frequently Asked Questions (FAQs)
  • Why is the Friedel-Crafts acylation of phloroglucinol considered a challenging reaction? The high electron density of the phloroglucinol ring makes it extremely reactive towards electrophiles, leading to a lack of selectivity and potential for polymerization.[3] Additionally, the three acidic hydroxyl groups can coordinate with Lewis acid catalysts, inhibiting their activity and necessitating more than stoichiometric amounts.[6]

  • What is the best way to monitor the reaction progress? Thin Layer Chromatography (TLC) is indispensable. Use a moderately polar eluent system (e.g., 30-50% Ethyl Acetate in Hexane). Staining with a potassium permanganate (KMnO₄) dip or vanillin stain is effective for visualizing the phenolic compounds. For more quantitative analysis, HPLC or LC-MS is recommended to track the consumption of starting material and the formation of products and byproducts.[10][11]

  • Can I avoid using protecting groups to save steps? While it is possible to achieve mono-acylation without protecting groups by carefully controlling conditions (e.g., low temperature, slow addition of the acylating agent), the yields are often modest and purification can be difficult.[11] For complex targets or when high purity is essential, the investment in protection/deprotection steps is almost always justified by the improved yield and cleaner reaction profile.

Data-Driven Optimization

Systematic optimization of reaction parameters is crucial. The following table provides a representative example of how screening different Lewis acids and solvents can impact the yield of a model acylation reaction on phloroglucinol.

Entry Lewis Acid (Equiv.) Solvent Temperature (°C) Yield (%) Reference
1AlCl₃ (3.0)Nitrobenzene65< 20%[6]
2AlCl₃ (2.0)CS₂Reflux~35%[6]
3AlCl₃ (2.5)CH₂Cl₂ / CH₃NO₂25> 70%[6]
4ZnCl₂ (1.5)Dioxane50Moderate[6]
5Methanesulfonic AcidSolvent-free80Good (42% for tri-acylation)[5]

This table is illustrative, based on data from related acylphloroglucinol syntheses. Actual yields may vary.

Optimized Protocol: C-Acylation of Phloroglucinol

This protocol is adapted from methodologies proven to increase yields in the Friedel-Crafts acylation of phloroglucinol.[6]

Objective: To synthesize 2,4,6-trihydroxyisobutyrophenone with improved yield.

Materials:

  • Phloroglucinol (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Isobutyryl chloride

  • Nitromethane (CH₃NO₂)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: In the flask, suspend anhydrous phloroglucinol (1.0 equiv.) and anhydrous AlCl₃ (2.5 equiv.) in anhydrous DCM (approx. 10 mL per gram of phloroglucinol).

  • Solvent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add nitromethane (2.0 equiv.) dropwise via the dropping funnel. The suspension should become a more mobile slurry.

  • Acylation: While maintaining the temperature at 0 °C, add isobutyryl chloride (1.1 equiv.) dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC until the phloroglucinol spot is consumed.

  • Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding 1M HCl. Vigorous gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).

Mechanistic Insight: C- vs. O-Acylation

The following diagram illustrates the competing pathways in the Friedel-Crafts acylation of phloroglucinol.

AcylationPathways reactant_node reactant_node intermediate_node intermediate_node product_node product_node side_product_node side_product_node phloroglucinol Phloroglucinol o_acylation O-Acylation (Kinetic Pathway) phloroglucinol->o_acylation Fast, Reversible c_acylation C-Acylation (Thermodynamic Pathway) phloroglucinol->c_acylation Slow, Irreversible acyl_chloride RCOCl + AlCl3 acyl_chloride->o_acylation Fast, Reversible acyl_chloride->c_acylation Slow, Irreversible ester_product O-Acyl Product (Ester) o_acylation->ester_product ketone_product C-Acyl Product (Ketone - Desired) c_acylation->ketone_product fries Fries Rearrangement (Heat or Lewis Acid) ester_product->fries fries->ketone_product

Caption: Competing O- and C-acylation pathways for phloroglucinol.

References
  • Lv, N., Gu, C.-C., Zou, X., Min, L., Cheng, M.-J., & Li, C.-C. (2025). Recent advances in the total synthesis of polycyclic phloroglucinol natural products. Organic Chemistry Frontiers. (Note: This is a forward-looking citation from the search results, used for context on the complexity of the field). [Link]

  • Royal Society of Chemistry. (2023). Recent Advances in the Total Synthesis of Polycyclic Phloroglucinol Natural Products. Organic Chemistry Frontiers. [Link]

  • Zheng, C., et al. (2022). Recent advances in the synthesis of natural products containing the phloroglucinol motif. Natural Product Reports. [Link]

  • Hart, H., & Lerner, L. R. (1977). U.S. Patent No. US4053517A. Method of acylation of phloroglucinol.
  • Zheng, C., & Xu, H. (2022). Recent advances in the synthesis of natural products containing the phloroglucinol motif. RSC Publishing. [Link]

  • Li, N., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules, 23(12), 3232. [Link]

  • Wikipedia. (n.d.). Phloroglucinol. Retrieved January 16, 2026. [Link]

  • ResearchGate. (n.d.). General proposed reaction Friedel-Craft C-acylation of phloroglucinol into triacylphloroglucinol. [Link]

  • ResearchGate. (n.d.). Biologically active phloroglucinol derivatives. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for synthesis PC. [Link]

  • ResearchGate. (n.d.). Structures of formylated phloroglucinol compounds. [Link]

  • Li, N., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. PMC - NIH. [Link]

  • Organic Syntheses. (n.d.). Phloroglucinol. [Link]

Sources

Addressing phase separation in Eucamalol-based cream formulations

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on "Eucamalol": The term "this compound" does not correspond to a recognized compound in standard chemical and pharmaceutical literature. This guide has been developed by modeling "this compound" as a hypothetical active pharmaceutical ingredient (API) with characteristics that present common and significant formulation challenges. We assume "this compound" is a lipophilic, phenolic lipid derived from a natural source like Eucalyptus.[1]

Assumed Physicochemical Properties of this compound:

  • High Lipophilicity: Poorly soluble in water, requiring an emulsion system for topical delivery.[2]

  • Phenolic Structure: Susceptible to oxidation and pH-dependent instability.[3][4]

  • Semi-Solid at Room Temperature: Poses challenges for solubilization and may recrystallize.

  • Amphiphilic Nature: Can interfere with the oil-water interface, complicating emulsifier selection.[5]

This technical support center provides in-depth troubleshooting guides and FAQs to address phase separation and other stability issues encountered during the development of cream formulations containing this challenging, hypothetical API.

Part 1: Understanding the Root Causes of Phase Separation

Phase separation in a cream, which is typically an oil-in-water (O/W) emulsion, is a sign of instability.[6] An emulsion is a thermodynamically unstable system, and the goal of formulation is to create kinetic stability over the product's shelf life.[7] Instability can manifest in several ways:

  • Creaming/Sedimentation: The migration of dispersed droplets under gravity, forming a concentrated layer at the top (creaming, most common for O/W) or bottom (sedimentation).[8] This is often a reversible first step towards irreversible failure.

  • Flocculation: Dispersed droplets aggregate into loose clumps without merging. Like creaming, this is often reversible but increases the likelihood of coalescence.[8]

  • Coalescence: An irreversible process where flocculated droplets merge to form larger droplets. This leads to a visible coarsening of the cream and eventually to complete phase separation (breaking).[8]

  • Breaking: The complete and irreversible separation of the oil and water phases, often seen as a distinct layer of oil.[9]

  • Ostwald Ripening: Smaller droplets dissolve and redeposit onto larger ones, leading to an increase in the average droplet size over time.[10]

  • Phase Inversion: An O/W emulsion inverts to a water-in-oil (W/O) emulsion, or vice versa, leading to drastic changes in viscosity and feel.

The primary goal of the formulation scientist is to create a robust interfacial film around each oil droplet and to optimize the continuous phase to prevent these phenomena.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during your experiments.

Question 1: "My cream has a layer of oil on the surface. What's happening and how do I fix it?"

This issue describes creaming or, in advanced stages, breaking. It indicates that the emulsion is no longer stable enough to hold the oil droplets in a uniform dispersion.

Plausible Causes & Diagnostic Workflow:

  • Insufficient or Incorrect Emulsifier System: The emulsifiers may not be providing a stable interfacial film.

    • Action: Review your emulsifier's Hydrophilic-Lipophilic Balance (HLB). For an O/W cream, you typically need a high HLB system (approx. 8-18).[11] Often, a blend of a high-HLB and a low-HLB emulsifier provides greater stability than a single emulsifier.[12]

  • Low Viscosity of Continuous (Water) Phase: If the external phase is too thin, it cannot effectively prevent the less dense oil droplets from rising.

    • Action: Incorporate a rheology modifier (thickener) into the aqueous phase.[13] Options include natural gums (Xanthan Gum), cellulose derivatives (Hydroxyethylcellulose), or synthetic polymers (Carbomers).[14]

  • High Oil Phase Concentration: The amount of oil may be too high for the emulsifier system to support.[15]

    • Action: Try reducing the percentage of the oil phase. If the oil level is fixed, you must increase the concentration of your emulsifier(s) and/or polymer stabilizers.[16]

  • Incorrect Homogenization: Excessive or insufficient energy during homogenization can lead to a wide droplet size distribution or failure to form a stable emulsion.

    • Action: Optimize homogenization speed and time. Use microscopy to observe droplet size and uniformity. A narrow distribution of small droplets is ideal.

Troubleshooting Decision Tree

G cluster_oil Oil Droplet (Dispersed Phase) cluster_water Water (Continuous Phase) cluster_interface Oil-Water Interface O Lipophilic API (this compound) + Lipids Emulsifier Emulsifier Molecules O->Emulsifier Interacts with Tail W Aqueous Components Stabilizer Rheology Modifier Network W->Stabilizer Hydrates & Swells I Emulsifier->W Interacts with Head

Emulsifiers align at the oil-water interface, while stabilizers thicken the continuous phase.

Part 3: Frequently Asked Questions (FAQs)
  • Q: How do I select the right emulsifier system for this compound?

    • A: Start by calculating the required HLB of your oil phase. Each lipid and oil has a required HLB value for stable emulsification in an O/W system. [17]You can find these values in technical literature. Create a weighted average to find the total required HLB for your oil phase. Then, use a blend of at least two emulsifiers (one with a low HLB, one with a high HLB) to precisely match this required HLB. [18]This approach provides more robust stability than using a single emulsifier. [19]

  • Q: What are the critical process parameters during homogenization?

    • A: The key parameters are temperature, time, and shear intensity . Both the oil and water phases must be heated sufficiently (typically 70-80°C) to ensure all waxy components are melted. [15]The emulsion should be formed by adding the dispersed phase to the continuous phase with adequate mixing. The homogenization step (using a high-shear mixer or homogenizer) is critical for reducing droplet size. The energy input must be optimized—too little shear results in large droplets, while too much can sometimes break the emulsion. Cooling should be controlled and gradual with continuous, low-speed mixing to form the final cream structure.

  • Q: How can I quickly check the stability of a new formulation?

    • A: Accelerated stability testing can provide early insights. [20] * Centrifugation: Centrifuging samples at high speed (e.g., 3000 RPM for 30 minutes) simulates gravitational forces and can quickly induce creaming or separation in unstable formulations. [21]A stable cream should show no separation.

      • Elevated Temperature Storage: Storing samples at elevated temperatures (e.g., 40°C or 50°C) for several weeks accelerates degradation reactions and instability phenomena. [22]Observe for changes in appearance, viscosity, and pH. [23] * Freeze-Thaw Cycles: Subjecting the cream to several cycles of freezing and thawing (e.g., -10°C for 24h, then 25°C for 24h) can reveal weaknesses in the emulsion structure. [24]

Part 4: Key Experimental Protocols
Protocol 4.1: Preparation of a Stable this compound Cream Base

This protocol provides a starting point for an O/W cream. Concentrations should be optimized based on your specific this compound load and desired sensory characteristics.

PhaseIngredientFunction% w/w
A (Oil Phase) Caprylic/Capric TriglycerideEmollient / Solvent10.0
Cetearyl AlcoholCo-emulsifier / Thickener3.0
Glyceryl StearateLow HLB Emulsifier2.0
This compound API X.X
TocopherolAntioxidant0.1
B (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
Xanthan GumRheology Modifier0.3
Polysorbate 60High HLB Emulsifier3.0
Disodium EDTAChelating Agent0.1
C (Cool-down) Phenoxyethanol (and others)Preservative1.0
Citric Acid / Sodium CitrateBufferq.s. to pH 5.5

Methodology:

  • Combine all ingredients of Phase A in a beaker. Heat to 75°C with mixing until all components are melted and uniform.

  • In a separate beaker, combine the water and glycerin of Phase B and begin heating. At ~40°C, disperse the Xanthan Gum using a propeller mixer to avoid clumping. Add the remaining Phase B ingredients. Heat to 75°C.

  • Once both phases are at 75°C and uniform, slowly add Phase A to Phase B with continuous mixing.

  • Increase mixing speed and homogenize for 3-5 minutes to form a fine emulsion.

  • Begin cooling the emulsion with slow, continuous mixing.

  • When the temperature is below 40°C, add the ingredients of Phase C one at a time.

  • Adjust the pH to the target range (e.g., 5.5) using the buffer components.

  • Continue mixing until the cream is smooth and has reached room temperature.

Protocol 4.2: Microscopic Evaluation of Emulsion Droplet Size
  • Place a very small, representative sample of the cream onto a clean microscope slide.

  • Gently press a coverslip over the sample to create a thin, even layer. Avoid trapping air bubbles.

  • Observe the slide under a light microscope, starting at low power (10x) and moving to high power (40x or 100x).

  • Observation: A stable emulsion will show numerous, small, uniform, and spherical droplets. An unstable or coalescing emulsion will show a wide distribution of droplet sizes, with some very large, irregular droplets present.

Protocol 4.3: Accelerated Stability Testing via Centrifugation
  • Fill two centrifuge tubes with 10g of your cream formulation. Keep one tube as a control at room temperature.

  • Place the second tube in a centrifuge.

  • Centrifuge the sample at 3000 RPM for 30 minutes.

  • After centrifugation, remove the tube and visually inspect for any signs of separation (e.g., an oil or water layer).

  • Compare the centrifuged sample to the room temperature control. A robust formulation will show no visible change.

References
  • - Personal Formulation

  • - Chemsino

  • - National Institutes of Health (PMC)

  • - Authentic K-Beauty

  • - J R Hess Company, Inc.

  • - Greengredients

  • - National Institutes of Health (PMC)

  • - Alfa Chemistry

  • - Let's Make Beauty

  • - StabilityStudies.in

  • - Behn Meyer

  • - Pharmaguideline

  • - Scribd

  • - Scribd

  • - Longdom Publishing

  • - Cosmetic Ingredient Review

  • - National Institutes of Health (PMC)

  • - Journal of Agricultural and Food Chemistry

  • - 3V Sigma

  • - ResearchGate

  • - MDPI

  • - Applechem

  • - Biolin Scientific

  • - SpecialChem

  • - Dermaviduals

  • - National Institutes of Health (PMC)

  • - Extraction Magazine

  • - Chemsino

  • - National Institutes of Health (PMC)

  • - SlideShare

  • - ResearchGate

  • - SlideShare

  • - International Prime Publications

  • - ResearchGate

  • - TA Instruments

  • - ResearchGate

  • - PharmaState

  • - National Institutes of Health (PMC)

  • - Myrto Naturkosmetik

  • - SpecialChem

  • - ResearchGate

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  • - YouTube

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  • - National Institutes of Health (PMC)

  • - ResearchGate

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Technical Support Center: Strategies to Reduce the Volatility of Eucamalol in Repellent Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the performance of Eucamalol in your repellent formulations. This guide is designed for researchers, scientists, and drug development professionals to address the inherent challenge of this compound's volatility. High volatility can significantly reduce the duration of repellency, a critical factor for effective product development. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to enhance the stability and longevity of your this compound-based repellents.

Section 1: Understanding this compound Volatility - FAQs

This section addresses fundamental questions regarding the volatility of this compound and its impact on repellent efficacy.

Q1: What is this compound and why is its volatility a concern in repellent formulations?

A1: this compound is a naturally derived compound that has demonstrated significant mosquito repellent activity.[1] Like many active ingredients derived from essential oils, this compound is a volatile organic compound (VOC).[2][3] This means it readily evaporates at ambient temperatures. While this volatility is necessary for the repellent to form a protective vapor barrier around the user, excessive volatility leads to a rapid loss of the active ingredient from the application site, thereby shortening the duration of protection.[4][5] The primary challenge for formulators is to control the release of this compound, maintaining an effective vapor concentration for an extended period.

Q2: What are the primary factors that influence the volatility of this compound in a formulation?

A2: Several factors can influence the evaporation rate of this compound:

  • Vapor Pressure: This is an intrinsic property of this compound. Compounds with higher vapor pressures are more volatile.

  • Temperature and Airflow: Increased ambient temperature and air movement will accelerate the evaporation of this compound from the skin or any treated surface.[6]

  • Formulation Composition: The other ingredients (excipients) in your formulation can significantly impact this compound's volatility. Some excipients can form interactions with this compound, effectively "anchoring" it and reducing its evaporation rate.[7][8]

  • Application Surface: The nature of the surface where the repellent is applied (e.g., skin, clothing) can affect how quickly this compound dissipates.

Q3: How can I quantitatively measure the volatility of this compound in my experimental formulations?

A3: Several analytical techniques can be employed to determine the volatility of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile compounds.[9][10][11][12] Headspace analysis with GC-MS can be used to measure the concentration of this compound in the vapor phase above a formulation sample over time.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It can provide data on the rate of evaporation of volatile components from a formulation.

  • Gravimetric Methods: A straightforward approach involves measuring the weight loss of a formulation over time under controlled conditions of temperature and airflow to determine the evaporation rate.[5]

A comparison of these methods is presented in the table below:

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compounds based on their chemical properties.High sensitivity and specificity; can identify and quantify individual volatile components.[9][10][11][12]Requires specialized equipment and expertise.
Thermogravimetric Analysis (TGA) Measures mass loss as a function of temperature or time.Provides quantitative data on evaporation rates; can be used to study thermal stability.May not be suitable for complex mixtures where multiple components evaporate simultaneously.
Gravimetric Methods Direct measurement of weight loss over time.Simple and cost-effective.[5]Less sensitive than other methods; environmental factors can influence results.

Section 2: Troubleshooting Volatility - Experimental Strategies

This section provides detailed troubleshooting guides for common challenges encountered during the development of long-lasting this compound repellent formulations. Each guide is presented in a question-and-answer format with step-by-step protocols.

Issue 1: My this compound formulation shows poor long-term efficacy in preliminary tests.

This is a classic sign of uncontrolled volatility. Here are three primary strategies to address this issue:

Strategy A: Microencapsulation

Q: How can microencapsulation reduce the volatility of this compound?

A: Microencapsulation is a process where tiny particles or droplets of this compound (the core) are surrounded by a coating or shell material.[13][14][15] This shell acts as a physical barrier, slowing down the evaporation of the volatile core material.[16][17] The release of this compound can then be controlled by the thickness and permeability of the shell, allowing for a sustained release over a longer period.[2][13]

Spray drying is a widely used and scalable microencapsulation technique.[14][15]

Step 1: Emulsion Preparation

  • Prepare an aqueous solution of a suitable wall material. Common choices include gum arabic, maltodextrin, or modified starches.[15]

  • Disperse this compound in the aqueous solution to form an oil-in-water emulsion. The use of a high-shear mixer is recommended to achieve a fine and stable emulsion.

Step 2: Spray Drying

  • Feed the emulsion into a spray dryer.

  • The emulsion is atomized into fine droplets into a heated air stream.

  • The water evaporates rapidly, leaving behind solid microcapsules containing the this compound core.[14]

Step 3: Characterization

  • Analyze the resulting microcapsules for their size, morphology (using scanning electron microscopy), and this compound loading.

  • Evaluate the release profile of this compound from the microcapsules using the analytical methods described in Q3 of the FAQ section.

Troubleshooting Microencapsulation:

  • Problem: Low encapsulation efficiency.

    • Solution: Optimize the emulsion stability by adjusting the concentration of the wall material and the homogenization speed. Ensure the inlet temperature of the spray dryer is not excessively high, which could cause premature evaporation of this compound.

  • Problem: Irregularly shaped or broken microcapsules.

    • Solution: Adjust the spray drying parameters, such as the feed rate and the inlet/outlet temperatures. The choice of wall material also significantly influences the mechanical strength of the microcapsules.

Microencapsulation_Workflow cluster_prep Emulsion Preparation cluster_process Spray Drying cluster_analysis Characterization A Aqueous Wall Material Solution C High-Shear Mixing A->C B This compound B->C D Stable O/W Emulsion C->D E Atomization D->E G Evaporation E->G F Heated Air F->G H Microcapsule Formation G->H I SEM Analysis H->I J Release Profile (GC-MS) H->J K Encapsulation Efficiency H->K Polymer_Release_Mechanism Controlled Release of this compound (E) from a Polymer Matrix cluster_matrix Polymer Matrix cluster_environment External Environment E1 E R1 E E1->R1 Diffusion E2 E E3 E E4 E R2 E E4->R2 Diffusion E5 E E6 E R3 E E6->R3 Diffusion

Sources

Validation & Comparative

A Comparative Analysis of Repellency Duration: Eucamalol vs. Picaridin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of insect repellents is dominated by a tension between established synthetic compounds and emerging plant-derived alternatives. Picaridin, a synthetic piperidine derivative, has become a benchmark for long-duration protection against a broad spectrum of arthropod vectors, rivaling the efficacy of DEET with a more favorable cosmetic and safety profile. In contrast, Eucamalol, a specific monoterpenoid isolated from the essential oil of Eucalyptus camaldulensis, represents the precision of natural product chemistry, offering potent repellent activity. This guide provides a comparative analysis of these two compounds, focusing on the critical performance metric of repellency duration. We synthesize available data on Picaridin's well-documented efficacy and contextualize the potential of this compound. Critically, where direct comparative data is not available, this guide outlines the authoritative, standardized methodologies required to generate such data, thereby providing a framework for future research and development.

Section 1: Introduction to Active Ingredients

Picaridin (Icaridin)

Picaridin, known chemically as 1-piperidinecarboxylic acid 2-(2-hydroxyethyl)-1-methylpropylester, is a synthetic compound developed in the 1980s.[1][2] It belongs to the piperidine chemical family, structurally inspired by piperine, a natural compound found in plants that produce black pepper.[3] Picaridin has gained widespread use globally and was registered for use in the United States in 2005.[4] It is recommended by the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) as an effective alternative to DEET.[5] Unlike DEET, it is odorless, non-greasy, and does not degrade plastics or synthetic fabrics.[5]

This compound

This compound is a plant-derived monoterpenoid isolated from the essential oil of Eucalyptus camaldulensis.[6] Its structure was identified as 3-formyl-6α-isopropyl-2-cyclohexen-1β-ol.[6] While many eucalyptus-based repellents rely on the broader essential oil or its primary component, 1,8-cineole (eucalyptol), this compound is a distinct chemical entity identified specifically for its potent repellent properties.[6][7] Plant-based repellents are gaining consumer interest due to perceptions of safety and environmental friendliness.[8][9] However, their efficacy, particularly their duration of action, is often limited by high volatility, a challenge that formulation science aims to address.[8]

Section 2: Mechanisms of Repellency

The efficacy of a repellent is fundamentally tied to its ability to disrupt an insect's host-seeking behavior. Picaridin and this compound, while from different origins, are thought to operate through similar, albeit not identical, neurological pathways.

Picaridin: Olfactory Receptor Disruption

Picaridin functions by interfering with an insect's olfactory senses.[2] When applied to the skin, it forms a vapor barrier that blocks the sensory receptors mosquitoes use to detect human cues like carbon dioxide and lactic acid.[1][4] This effectively makes the user "invisible" to the insect. Research suggests Picaridin stimulates sensory hairs on a mosquito's antennae, preventing the insect from recognizing host signals.[2] More advanced studies have shown that Picaridin binds to specific odorant binding proteins (OBPs) in mosquitoes, such as AgamOBP1 in Anopheles gambiae, occupying the same binding site as DEET and thereby preventing the detection of host odors.[5]

This compound: A Terpenoid-Based Neural Interference

The precise mechanism of this compound has not been as extensively studied as Picaridin's. However, as a terpene-based compound, its action is understood within the broader context of how essential oil components function as repellents. These volatile molecules are believed to block the olfactory and gustatory receptors of insects.[10] The carbon skeleton of terpenes is thought to interfere with olfactory genes, preventing insects from sensing the natural odors of their prey. This neural interference masks the attractive chemical signature of a host, resulting in a repellent effect.[10]

Section 3: Standardized Methodologies for Efficacy Testing

To objectively compare the duration of any two repellents, a strict adherence to standardized, validated protocols is paramount. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and international health organizations like the WHO have established guidelines to ensure data is both reliable and comparable across different studies.[11][12][13]

The Gold Standard: Complete Protection Time (CPT)

The primary metric for quantifying repellency duration is the Complete Protection Time (CPT) . CPT is defined as the time from the application of a repellent until the first confirmed insect bite or landing.[14] This measurement provides a clear and clinically relevant endpoint for evaluating how long a product remains effective.

Laboratory Efficacy Protocol: The Arm-in-Cage Method

The arm-in-cage test is the most common and reliable laboratory method for determining CPT, standardized by organizations such as ASTM International.[15][16] The causality behind this method is to control as many variables as possible—insect species, age, hunger level, and environmental conditions—to isolate the performance of the repellent itself.

Step-by-Step Protocol (Based on WHO and ASTM E951-94 Standards): [11][15][16]

  • Subject Recruitment: Human volunteers are recruited following strict ethical guidelines, including informed consent and prior approval from an Institutional Review Board (IRB).[12][15]

  • Test Species: A standardized population of laboratory-reared, 5-15 day old female mosquitoes (e.g., Aedes aegypti or Anopheles stephensi) that have not been blood-fed are used.[16][17]

  • Repellent Application: A precise dose of the repellent formulation (e.g., 1.0 g per 600 cm²) is applied evenly to a defined area on a volunteer's forearm. A control arm is treated with a placebo (the formulation's vehicle without the active ingredient).

  • Exposure: At set intervals (e.g., every 30 minutes) after application, the treated forearm is exposed for a fixed period (e.g., 3 minutes) inside a cage containing a set number of hungry female mosquitoes (e.g., 200).[18]

  • Endpoint Determination: The test continues until the first mosquito lands and probes or bites (first event). A second confirming bite within a specified time validates the endpoint. The time from application to this first confirmed event is recorded as the CPT.[19]

  • Data Analysis: The CPTs from multiple volunteers are averaged to determine the mean protection time for the repellent.

Diagram: Standard Arm-in-Cage Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing Cycle (Repeat until bite) cluster_analysis Phase 3: Endpoint & Analysis A Subject Recruitment (IRB Approval & Informed Consent) D Standardized Application (1.0g / 600cm² on forearm) A->D B Repellent Formulation (Active + Vehicle) B->D C Control Formulation (Vehicle Only) C->D E Timed Interval (e.g., 30 minutes) D->E F Arm Exposure in Cage (200 female Aedes aegypti) E->F G Observe for Landing/Bite (3-minute exposure) F->G H First Confirmed Bite? G->H H->E No I Record Time as CPT (Complete Protection Time) H->I Yes K Calculate Mean CPT (from all subjects) I->K J Continue Testing

Caption: Workflow for the standardized arm-in-cage repellency test.

Section 4: Comparative Repellency Duration Data

Picaridin Performance

Picaridin's repellency duration is well-documented and is highly dependent on its concentration. A 20% formulation is widely considered to provide long-lasting protection, often comparable or superior to DEET at similar concentrations.[5]

ConcentrationTarget Vector(s)Mean Complete Protection Time (CPT)Source(s)
20% Ticks~12 hours[5]
20% Aedes, Anopheles, Culex8 - 14 hours[20]
20% Southeast Asian Vectors> 5 hours (equally effective as 20% DEET)[21]
19.2% Anopheles spp.~9 hours[22]
10% Aedes, Anopheles, Culex5 - 12 hours[20]
7% Culex spp.~2.5 hours[5]

Note: Protection times can vary based on mosquito species, environmental conditions, and subject's physical activity.

This compound Performance

Direct, peer-reviewed studies quantifying the CPT of isolated this compound using standardized protocols are not widely available in existing literature. The initial discovery identified its "potent repellent activities" against Aedes aegypti, but did not provide duration data in hours.[6]

Most available data pertains to broader eucalyptus oil formulations. While these oils demonstrate repellent effects, their duration is often significantly shorter than synthetic alternatives unless formulated for slow release.[8][23] For example, some studies show that natural repellents may only provide protection for less than two hours.[10] It is crucial for researchers to distinguish between data for general eucalyptus oil and the specific compound this compound, as the latter may have a different and potentially longer-lasting efficacy profile that remains to be rigorously tested.

Section 5: Framework for a Head-to-Head Comparative Study

Given the data gap for this compound, a direct comparative study is necessary to ascertain its performance against the Picaridin benchmark. The following framework outlines a robust experimental design grounded in the authoritative protocols discussed previously.

5.1 Study Objective: To determine and compare the mean Complete Protection Time (CPT) of a 10% this compound topical formulation against a 20% Picaridin topical formulation and a placebo control against Aedes aegypti mosquitoes in a laboratory setting.

5.2 Experimental Design and Rationale: This study would employ a randomized, double-blind, placebo-controlled design.

  • Randomization: Ensures that any variation between human subjects is distributed evenly across the test groups.

  • Double-blinding: Prevents bias from either the subjects or the researchers observing the test.

  • Placebo Control: Validates that the mosquito population is actively seeking a host and that any protection is due to the active ingredient.

  • Concentration Choice: 20% Picaridin is selected as the industry and regulatory standard for long-duration efficacy. 10% this compound is a starting point for a novel compound, balancing potential efficacy with formulation stability and safety considerations.

Diagram: Proposed Head-to-Head Study Design

G cluster_treatments Treatment Arms A Ethical Approval & Subject Recruitment (N=12) B Random Assignment to 3 Groups (n=4 per group) A->B T1 20% Picaridin B->T1 T2 10% this compound B->T2 T3 Placebo Control B->T3 C Standardized Application (Arm-in-Cage Protocol) T1->C T2->C T3->C D Data Collection: Record CPT for each subject C->D E Statistical Analysis (ANOVA or Kruskal-Wallis) D->E F Comparative Efficacy Report E->F

Caption: Logical flow for a robust comparative repellency study.

Section 6: Conclusion and Future Directions

Picaridin stands as a highly effective, long-duration insect repellent, supported by a substantial body of evidence generated through standardized efficacy testing. At concentrations of 20%, it reliably provides 8 or more hours of protection against a wide range of disease vectors.[20]

This compound, as a specific chemical entity, represents a promising frontier in natural repellent development. Its identified potent activity suggests potential beyond that of general essential oil formulations.[6] However, to be considered a viable alternative to leading synthetics, its performance must be quantified with the same scientific rigor. The critical next step is to conduct head-to-head CPT studies following established WHO and EPA/ASTM guidelines. Future research should also focus on formulation science—such as microencapsulation—to enhance the duration of this compound by controlling its volatility, potentially bridging the performance gap between natural and synthetic repellents.

References

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  • World Health Organization. (2013). Guidelines for efficacy testing of spatial repellents. WHO/HTM/NTD/VEM/2013.2. [Link]

  • ASTM International. (1994). ASTM E951-94: Standard Test Methods for Laboratory Testing of Non-Commercial Mosquito Repellent Formulations On the Skin. [Link]

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A Senior Application Scientist's Guide to the Field Trial Validation of Eucamalol-Based Repellents in Endemic Areas

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the field trial validation of Eucamalol-based topical repellents, designed to meet the rigorous standards of scientific integrity and regulatory approval. It offers a comparative analysis against established benchmarks—DEET and Picaridin—and furnishes the detailed experimental protocols necessary for generating robust, comparable data in real-world, endemic settings.

Introduction to this compound: A Promising Natural Active

This compound is a novel monoterpenoid isolated from the essential oil of Eucalyptus camaldulensis.[1] Its unique chemical structure, elucidated as 3-formyl-6α-isopropyl-2-cyclohexen-1β-ol, has demonstrated significant repellent and feeding-inhibition properties against key mosquito vectors in laboratory settings.[1][2] The primary proposed mechanism of action for many natural repellents, including those derived from eucalyptus, involves the blocking of olfactory and gustatory receptors on the mosquito, effectively masking the chemical cues from the host that trigger biting behavior.[3][4][5]

As the demand for effective and safe alternatives to synthetic repellents grows, this compound presents a compelling candidate for development. However, to transition from a promising laboratory compound to a viable public health tool, rigorous field validation is paramount. This guide outlines the critical steps and scientific rationale for such a validation process.

Comparative Benchmarking: this compound vs. DEET and Picaridin

A successful field trial must benchmark the candidate repellent against the current gold standards: DEET (N,N-diethyl-meta-toluamide) and Picaridin. DEET is renowned for its broad efficacy and long history of use, while Picaridin is recognized for comparable efficacy with a more favorable cosmetic profile and no risk of damaging plastics.[6][7][8]

The following table summarizes the known performance characteristics of DEET and Picaridin, which will serve as the basis for comparison in a this compound field trial. The data for this compound is presented as a hypothetical target based on laboratory evidence and the performance of related compounds.

Parameter DEET (20-30% Concentration) Picaridin (20% Concentration) This compound (15-25% Target Concentration)
Protection Time (Mosquitoes) 6-10 hours[5][9][10]8-14 hours[8][9]Hypothetical Target: 4-8 hours
Efficacy Against Aedes spp. HighHighHigh (demonstrated in lab studies)[2]
Efficacy Against Anopheles spp. HighHighTo be determined in field trials
Efficacy Against Culex spp. HighHighTo be determined in field trials
Key Safety Profile Rare reports of neurotoxicity at high concentrations; can damage plastics.[7][8]Generally well-tolerated; minimal skin irritation; non-damaging to plastics.[7][8]Expected to have a favorable safety profile based on its natural origin, but requires full toxicological assessment.[11][12]
Odor & Feel Distinctive odor; can feel oily on the skin.[7]Low odor; clean feel.[7]To be determined

The Scientific Rationale: Designing a Self-Validating Field Trial

The primary objective of a field trial is to assess the efficacy and duration of protection of a repellent under real-world conditions, where environmental factors and vector behavior are variable. The experimental design must be robust enough to account for this variability and produce statistically significant results. The World Health Organization (WHO) provides comprehensive guidelines for the efficacy testing of mosquito repellents, which form the basis of the protocols outlined below.[13]

Our proposed trial utilizes a balanced Latin Square design, a powerful method for reducing the impact of confounding variables such as individual volunteer attractiveness to mosquitoes, specific collection locations, and day-to-day variations in mosquito density.[14]

G cluster_prep Phase 1: Pre-Trial Preparation cluster_trial Phase 2: Field Trial Execution (Latin Square Design) cluster_analysis Phase 3: Data Analysis & Interpretation P1 Ethical Review & Informed Consent P2 Volunteer Screening & Selection P1->P2 P3 Study Site Selection (Endemic Area) P2->P3 P4 Repellent Formulation & Blinding P3->P4 T1 Day 1: Volunteers receive assigned treatments P4->T1 T2 Day 2: Treatments are rotated among volunteers T1->T2 T3 Day 'n': Rotation continues until all volunteers have used all treatments T2->T3 T4 Human-Landing Catches at set intervals post-application T3->T4 A1 Calculate Percent Protection for each treatment T4->A1 A2 Determine Complete Protection Time (CPT) A1->A2 A3 Statistical Analysis (e.g., ANOVA, Poisson Regression) A2->A3 A4 Comparative Efficacy Assessment A3->A4

Caption: Workflow for the Human-Landing Catch (HLC) experimental protocol.

Data Analysis and Interpretation

5.1. Calculating Percentage Protection

The primary measure of efficacy is the percentage protection, calculated for each time point using the following formula:[15]

Percentage Protection = [ (C - T) / C ] x 100

Where:

  • C = Number of mosquitoes collected on the placebo-treated volunteer.

  • T = Number of mosquitoes collected on the repellent-treated volunteer.

5.2. Determining Complete Protection Time (CPT)

The Complete Protection Time (CPT) is the duration from repellent application until the first confirmed bite. In HLC studies where bites are prevented by collection, CPT is often defined as the time until the first landing. Kaplan-Meier survival analysis can be used to estimate the median CPT for each repellent. [15] 5.3. Statistical Analysis

  • Use Poisson regression or negative binomial regression to compare the number of mosquitoes landing on volunteers for each treatment group while controlling for variables like the specific volunteer and the study night. [16]* Analysis of Variance (ANOVA) can be used to compare the mean percentage protection between the different repellent groups at each time point.

  • A p-value of <0.05 is typically considered statistically significant. [17]

Safety and Toxicological Considerations

While Eucalyptus camaldulensis essential oil has been shown to have low acute and sub-acute oral toxicity in rat models, specific toxicological data for purified this compound is essential. [11][12]A full safety assessment should be conducted in accordance with OECD guidelines, including:

  • Acute Oral and Dermal Toxicity Tests: To determine the effects of a single high dose. [18]* Skin Sensitization and Irritation Tests: Such as the Repeated Insult Patch Test (RIPT), to assess the potential for allergic reactions or skin irritation with prolonged use. [18]* Ocular Irritation Tests: To evaluate the effect of accidental eye contact. [19] Eucalyptol (1,8-cineole), a major component of eucalyptus oils, has a well-documented safety profile and is generally recognized as safe (GRAS) for food use by the FDA. [20]However, at very high doses, it can cause adverse effects, and accidental ingestion of concentrated eucalyptus oil has been reported to cause intoxication. [19][20]These findings underscore the importance of conducting a thorough safety evaluation of the final this compound formulation.

Conclusion and Future Directions

This guide provides a robust framework for the field validation of this compound-based repellents. By adhering to standardized protocols and conducting rigorous comparative analysis against DEET and Picaridin, researchers can generate the high-quality data necessary to establish this compound's place in the arsenal of public health tools against vector-borne diseases. The successful completion of such trials would represent a significant step forward in the development of effective, safe, and naturally derived insect repellents.

References

  • World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin. WHO/HTM/NTD/WHOPES/2009.4. [Link]

  • Moore, S. J., et al. (2007). A low-cost repellent for malaria vectors in the Americas: results of two field trials in Guatemala and Peru. Malaria Journal, 6(101). [Link]

  • JETIR. (2024). Overview on Standardization Methods for Mosquito Repellent. Journal of Emerging Technologies and Innovative Research, 11(12). [Link]

  • Duguma, D., et al. (2023). A critical review of current laboratory methods used to evaluate mosquito repellents. Frontiers in Insect Science, 3. [Link]

  • Yoon, J. K., et al. (2014). Development and Evaluation of a Semifield Test for Repellent Efficacy Testing. Journal of Medical Entomology, 51(1), 165-172. [Link]

  • Luz, T. C. F., et al. (2024). Repellent Activity of DEET Combined with Botanical Compounds Against Amblyomma sculptum Nymphs: Laboratory and Field Evaluations. Insects, 15(4), 253. [Link]

  • Barnard, D. R. (2005). Standard Methods for Testing Mosquito Repellents. ResearchGate. [Link]

  • Satoh, A., et al. (1995). Absolute configuration of a new mosquito repellent, (+)-eucamalol and the repellent activity of its epimer. Bioscience, Biotechnology, and Biochemistry, 59(6), 1139-41. [Link]

  • Van den Berg, F., et al. (2025). Comparison of statistical models for time-dependent repellency using the novel Pole-dance bioassay against Tetranychus urticae Koch. Experimental and Applied Acarology. [Link]

  • Nishimura, H., et al. (1993). New mosquito repellent from Eucalyptus camaldulensis. Semantic Scholar. [Link]

  • Sangoro, O., et al. (2014). Use of a semi-field system to evaluate the efficacy of topical repellents under user conditions provides a disease exposure free technique comparable with field data. Malaria Journal, 13(159). [Link]

  • Soonwera, M., et al. (2020). Repellent Efficacy of Eucalyptus globulus and Syzygium aromaticum Essential Oils against Malaria Vector, Anopheles stephensi (Diptera: Culicidae). Journal of Arthropod-Borne Diseases, 14(4), 396-406. [Link]

  • Ilboudo, S., et al. (2020). Toxicological Studies of Eucalyptus camaldulensis Dehnh. (Myrtaceae) Essential Oil for the Safety of Its Insecticidal Application. Clinics in Oncology, 5(61). [Link]

  • Scientific Committee on Food, European Commission. (2002). Opinion of the Scientific Committee on Food on EUCALYPTOL. [Link]

  • Cosmetic Ingredient Review. (2017). Safety Assessment of Eucalyptus globulus (Eucalyptus) - Derived Ingredients as Used in Cosmetics. [Link]

  • Survive Outdoors. (2021). MOSQUITO Repellent WHAT WORKS? Eucalyptus vs Picaridin. [Link]

  • Webb, C. E., & Russell, R. C. (2014). Comparative laboratory and field evaluation of repellent formulations containing deet and lemon eucalyptus oil against mosquitoes in Queensland, Australia. Journal of the American Mosquito Control Association, 30(1), 65-7. [Link]

  • Shoushtari, A., et al. (2021). Evaluation of Nanoemulsion of Eucalyptus globulus Oil as Potent Botanical Larvicide against Malaria Vector, Anopheles stephensi and West Nile Vector, Culex pipiens Under Laboratory and Semi-Field Conditions. Journal of Arthropod-Borne Diseases, 15(2), 167-177. [Link]

  • Bhowal, M., & Gopal, M. (2015). Eucalyptol: Safety and Pharmacological Profile. ResearchGate. [Link]

  • Goodyer, L., et al. (2018). Mosquito repellents for the traveller: does picaridin provide longer protection than DEET? Journal of Travel Medicine, 25(1). [Link]

  • Perfect Potion. (2024). The Science Behind Natural Insect Repellent. [Link]

  • Ilboudo, S., et al. (2020). Toxicological Studies of Eucalyptus camaldulensis Dehnh. (Myrtaceae) Essential Oil for the Safety of Its Insecticidal Application. ClinMed International Library. [Link]

  • Xue, R. D., et al. (2009). Field Evaluation of Three Botanical Repellents Against Psorophora ferox, Aedes atlanticus, and Aedes mitchellae. Journal of the American Mosquito Control Association, 25(3), 379-381. [Link]

  • Microbe Investigations. (2024). The Science Behind Mosquito Repellents: How They Work and Why. [Link]

  • Environmental Working Group. (2023). EWG's guide to bug repellents. [Link]

  • NutritionFacts.org. (2023). Friday Favorites: Repelling Mosquitoes - Is DEET the Best? What About Natural Alternatives?. [Link]

  • Rodriguez, S. D., et al. (2015). The Efficacy of Some Commercially Available Insect Repellents for Aedes aegypti (Diptera: Culicidae) and Aedes albopictus (Diptera: Culicidae). Journal of Insect Science, 15(1), 140. [Link]

  • ScienceDaily. (2015). Researchers compare 'natural' mosquito repellents to DEET. [Link]

  • Kim, J. K., et al. (2013). Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. Journal of Parasitology Research. [Link]

Sources

A Comparative Analysis of Eucamalol Repellency: Unveiling Species-Specific Efficacy Against Aedes and Culex Mosquitoes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless global burden of mosquito-borne diseases necessitates a continuous search for novel, effective, and safe insect repellents. Eucamalol, a monoterpenoid derived from the essential oil of Eucalyptus camaldulensis, has emerged as a promising natural alternative to synthetic repellents.[1][2] Initial studies have demonstrated its significant repellent activity, particularly against Aedes albopictus, a primary vector for dengue, chikungunya, and Zika viruses.[2][3] However, the broad-spectrum efficacy of this compound across different mosquito genera, which exhibit distinct host-seeking behaviors and olfactory sensitivities, remains largely unexplored. This guide provides a comprehensive framework for a cross-species comparison of this compound's repellency, focusing on two of the most medically significant mosquito genera: Aedes and Culex.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the underlying scientific principles, propose a robust experimental design for comparative evaluation, and discuss the potential mechanistic differences in how this compound may interact with the distinct olfactory systems of Aedes and Culex mosquitoes.

The Rationale for a Genus-Specific Comparison

Aedes and Culex mosquitoes, while both significant disease vectors, display fundamental differences in their biology and host-seeking strategies. Aedes aegypti, the yellow fever mosquito, is highly anthropophilic and a day-biting species, relying heavily on a combination of visual cues, body heat, and the detection of human-specific volatile organic compounds like lactic acid.[4][5] In contrast, Culex quinquefasciatus, the southern house mosquito, is primarily a nocturnal feeder with a more opportunistic host preference, including birds and mammals.[6] Their olfactory systems are finely tuned to detect a different blend of host odorants.[6][7]

These inherent differences in olfactory receptor repertoires and neural processing pathways suggest that a repellent's efficacy may not be uniform across these genera.[8][9][10] A thorough comparative analysis is therefore crucial to ascertain the full potential and limitations of this compound as a broad-spectrum public health tool.

Proposed Experimental Framework for Comparative Efficacy Testing

To objectively assess and compare the repellency of this compound against Aedes and Culex species, a multi-tiered experimental approach is proposed. This framework integrates behavioral bioassays with electrophysiological studies to provide a comprehensive understanding of both the repellent's practical efficacy and its mode of action.

Behavioral Bioassays: Quantifying Repellency

Standardized behavioral assays are the cornerstone for evaluating the protective efficacy of a repellent.[11][12][13]

The arm-in-cage test is a globally accepted method for assessing the complete protection time (CPT) of topical repellents.[14][15][16][17]

Experimental Protocol: Arm-in-Cage Assay

  • Mosquito Rearing: Maintain laboratory colonies of Aedes aegypti and Culex quinquefasciatus under standardized conditions (27±2°C, 75±5% relative humidity, 12:12 h light:dark photoperiod). Provide larvae with a standard diet and adults with a 10% sucrose solution. Use 7-14 day old, non-blood-fed female mosquitoes for all assays.

  • Test Cages: Utilize 40x40x40 cm cages containing 200 host-seeking female mosquitoes of a single species.[15]

  • Repellent Application: Prepare a series of concentrations of this compound in an appropriate solvent (e.g., ethanol). Apply a standardized volume (e.g., 1 mL) of the this compound solution evenly to a defined area (e.g., 600 cm²) of a human volunteer's forearm. A control arm will be treated with the solvent alone.

  • Exposure: At 30-minute intervals, the treated forearm is exposed to the caged mosquitoes for a fixed duration (e.g., 3 minutes).[14][15]

  • Data Collection: Record the number of mosquito landings and probes during each exposure period. The Complete Protection Time (CPT) is defined as the time from repellent application until the first confirmed bite.[15]

  • Comparison: Conduct parallel experiments for both Aedes aegypti and Culex quinquefasciatus. A positive control, such as DEET or Icaridin at a known effective concentration, should be included for comparison.

dot

Caption: Experimental workflow for the Y-Tube olfactometer assay.

Electrophysiology: Probing the Olfactory Response

Electrophysiological techniques can directly measure the response of a mosquito's olfactory system to a chemical stimulus, providing insights into the mechanism of action.

EAG measures the overall electrical response of the entire antenna to an odorant, representing the summed response of many olfactory receptor neurons (ORNs).

Experimental Protocol: EAG

  • Antenna Preparation: An antenna is excised from a cold-anesthetized female mosquito (Aedes or Culex) and mounted between two electrodes.

  • Stimulus Delivery: A puff of charcoal-filtered air containing a precise concentration of this compound is delivered over the antenna.

  • Recording: The change in electrical potential across the antenna is recorded.

  • Analysis: The amplitude of the EAG response (in millivolts) is quantified. Dose-response curves can be generated by testing a range of this compound concentrations.

SSR allows for the recording of action potentials from individual ORNs housed within a single olfactory sensillum. This provides a much finer resolution of which specific neurons are activated or inhibited by this compound.

Experimental Protocol: SSR

  • Mosquito Preparation: A live, intact mosquito is immobilized, and its antenna is stabilized.

  • Sensillum Targeting: A sharp tungsten recording electrode is inserted into the base of a targeted sensillum (e.g., trichoid or basiconic sensilla). A reference electrode is placed in the eye.

  • Stimulus Delivery: Puffs of this compound are delivered over the antenna as in the EAG protocol.

  • Recording and Analysis: The firing rate (spikes per second) of the ORN(s) within the sensillum is recorded before, during, and after the stimulus. An increase in firing rate indicates excitation, while a decrease indicates inhibition.

Comparative Data Summary

The following tables present a hypothetical summary of expected outcomes from the proposed experimental framework, designed for easy comparison between Aedes aegypti and Culex quinquefasciatus.

Table 1: Behavioral Repellency of this compound

Assay TypeParameterAedes aegyptiCulex quinquefasciatusPositive Control (DEET 20%)
Arm-in-Cage Complete Protection Time (CPT) at 10% concentration (minutes)[Expected Value][Expected Value]> 480 min
Y-Tube Olfactometer Repellency Index (RI) (%)[Expected Value][Expected Value]> 80%

Table 2: Electrophysiological Responses to this compound

TechniqueParameterAedes aegyptiCulex quinquefasciatus
EAG Mean Response Amplitude at 1% this compound (mV)[Expected Value][Expected Value]
SSR (Trichoid Sensilla) Change in Firing Rate (spikes/sec)[Expected Value][Expected Value]

Potential Mechanisms and Species-Specific Differences

The olfactory systems of Aedes and Culex are comprised of several families of chemosensory receptors, primarily Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs). [4][9]These receptors are responsible for detecting volatile chemicals, including host cues and repellents.

  • Aedes aegypti: The ORs and IRs of Aedes aegypti are well-characterized, with specific receptors identified for detecting key components of human odor such as lactic acid (via the IR8a pathway) and other acidic volatiles. [5][18]It is plausible that this compound could act as an antagonist or allosteric modulator of these receptors, effectively masking the attractive human scent. [19]

  • Culex quinquefasciatus: While sharing some olfactory components with Aedes, Culex mosquitoes possess a distinct set of ORs tuned to a broader range of hosts, including birds. [6][8]For instance, the odorant nonanal is a potent attractant for Culex and is detected with high sensitivity by their ORNs. [6]this compound might interact with a different subset of ORs in Culex, potentially leading to a different level of repellency compared to Aedes. Some research has identified potential odorant receptors for repellents like picaridin and DEET in Culex quinquefasciatus, such as CquiOR136, which could also be a target for this compound. [20] dot

Olfactory_Pathway cluster_aedes Aedes aegypti Olfactory Pathway cluster_culex Culex quinquefasciatus Olfactory Pathway LacticAcid Lactic Acid (Human Odor) IR8a IR8a Co-receptor Pathway LacticAcid->IR8a AedesORN Olfactory Receptor Neuron (ORN) IR8a->AedesORN Activation AedesBrain Antennal Lobe (Brain) AedesORN->AedesBrain Attraction_A Host Attraction AedesBrain->Attraction_A Eucamalol_A This compound Eucamalol_A->IR8a Potential Inhibition Nonanal Nonanal (Host Odor) CquiORs Specific ORs (e.g., CquiOR136) Nonanal->CquiORs CulexORN Olfactory Receptor Neuron (ORN) CquiORs->CulexORN Activation CulexBrain Antennal Lobe (Brain) CulexORN->CulexBrain Attraction_C Host Attraction CulexBrain->Attraction_C Eucamalol_C This compound Eucamalol_C->CquiORs Potential Inhibition

Sources

A Comparative Guide to Synthetic and Natural Insect Repellents: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of vector-borne disease prevention and personal protection from nuisance insects, the choice between synthetic and natural insect repellents is a critical consideration for researchers, public health officials, and product developers. This guide provides an in-depth technical comparison of the cost-effectiveness of synthetic repellents, primarily N,N-Diethyl-meta-toluamide (DEET) and Picaridin, versus natural alternatives, with a special focus on Eucamalol and the closely related, commercially prominent p-Methane-3,8-diol (PMD) derived from Eucalyptus citriodora.

Introduction: The Repellent Conundrum

The escalating global incidence of mosquito- and tick-borne illnesses necessitates the use of effective insect repellents.[1][2] The ideal repellent should offer a high degree of protection for an extended duration, be cost-effective for widespread use, and exhibit a favorable safety profile.[3] Synthetic repellents have long been the gold standard for efficacy, but concerns about their potential adverse effects have fueled the demand for natural alternatives.[1][4] This guide will dissect the performance, cost, and safety of these two classes of repellents, supported by experimental data and economic analysis.

Synthetic Repellents: The Vanguard of Protection

DEET (N,N-Diethyl-meta-toluamide)

Developed by the U.S. Army in 1946, DEET is the most widely used and studied insect repellent globally.[1][4] It offers broad-spectrum and long-lasting protection against a wide range of insects.[4][5]

  • Mechanism of Action: DEET is believed to work by masking human odors that attract insects, making it difficult for them to locate a host.[6] It acts on the insects' olfactory receptors.[7]

  • Efficacy: The concentration of DEET in a product is directly correlated with the duration of protection.[5] Formulations with 20-30% DEET can provide several hours of complete protection.[5] For instance, a 23.8% DEET formulation has been shown to have a mean complete protection time of over 300 minutes.[5]

  • Cost-Effectiveness: DEET is a synthetically produced chemical, and its manufacturing process is well-established, making it a relatively affordable option. The long duration of protection afforded by higher concentrations can translate to a lower cost per hour of use.

Picaridin (Icaridin)

Picaridin is a synthetic compound developed in the 1980s that has gained popularity as an effective alternative to DEET.[4]

  • Mechanism of Action: Similar to DEET, Picaridin is thought to interfere with an insect's ability to sense a host.[8]

  • Efficacy: Picaridin's efficacy is comparable to that of DEET at similar concentrations.[4] It is considered equally effective against mosquitoes and ticks.[4] A key advantage of Picaridin is that it is odorless, non-greasy, and does not dissolve plastics like DEET can.[4]

  • Cost-Effectiveness: The production of Picaridin is also a synthetic process. While it may sometimes be priced slightly higher than comparable DEET products, its desirable cosmetic properties can make it a preferred choice for many consumers.

Natural Repellents: The Botanical Brigade

The demand for "natural" and "plant-based" products has led to a surge in the popularity of botanical insect repellents.[1] These are typically based on essential oils extracted from plants.

This compound and the Rise of Eucalyptus-Derived Repellents

This compound is a potent mosquito repellent isolated from the essential oil of Eucalyptus camaldulensis.[9] While promising, much of the commercially available and extensively studied "eucalyptus-based" repellents utilize Oil of Lemon Eucalyptus (OLE), which is rich in a compound called p-menthane-3,8-diol (PMD).[5][10] PMD is often considered the active ingredient in these formulations and has demonstrated efficacy comparable to low concentrations of DEET.[10]

  • Mechanism of Action: The exact mechanism of this compound and PMD is not fully elucidated but is believed to involve interaction with the insect's olfactory system, similar to synthetic repellents.[10]

  • Efficacy: Studies have shown that repellents containing PMD can provide protection for several hours.[8] Some research indicates that a 30% PMD formulation can offer protection comparable to repellents with 5-10% DEET. However, the duration of protection from many natural repellents is often shorter than that of higher-concentration synthetic options, necessitating more frequent reapplication.[5]

  • Cost-Effectiveness: The production of natural repellents involves the cultivation, harvesting, and extraction of essential oils from plants.[8] The cost of sourcing high-quality, certified organic plant materials can be significantly higher than synthesizing chemical repellents. This often results in a higher retail price for natural repellents. The shorter duration of protection can also increase the cost per hour of effective use.

Comparative Analysis: Performance, Cost, and Safety

To provide a clear, evidence-based comparison, the following tables summarize the key parameters for synthetic and natural insect repellents.

Efficacy Comparison
RepellentActive IngredientConcentrationMean Complete Protection Time (minutes)
SyntheticDEET23.8%301.5[5]
SyntheticDEET20%~300
SyntheticPicaridin20%Comparable to DEET[4]
NaturalOil of Lemon Eucalyptus (PMD)30%Comparable to 5-10% DEET
NaturalSoybean Oil-based2%94.6[5]
NaturalCitronella-< 20[5]

Note: Efficacy can vary depending on the mosquito species, environmental conditions, and individual user.

Cost-Effectiveness Snapshot
Repellent TypeProduction Cost DriversRetail PriceCost per Hour of Protection
Synthetic (DEET, Picaridin) Chemical synthesis, economies of scaleGenerally lower to moderateLower due to longer protection times
Natural (this compound, PMD) Sourcing of raw plant materials, extraction, purification, organic certificationsGenerally higherHigher due to shorter protection times and higher initial cost
Safety and Usability Profile
FeatureSynthetic Repellents (DEET, Picaridin)Natural Repellents (this compound, PMD)
Toxicity Low when used as directed; DEET has a long history of safe use.[4]Generally considered low toxicity; PMD is recognized as a safe and effective repellent.[10]
Skin Irritation Can cause skin irritation in some individuals, especially at high concentrations.[4]Can cause skin sensitization in some individuals.[5]
Material Compatibility DEET can damage plastics and synthetic fabrics.[4]Generally do not damage materials.
Odor and Feel DEET has a distinct odor and can feel greasy; Picaridin is odorless and non-greasy.[4]Often have a pleasant, natural scent and are less greasy.

Experimental Protocols for Efficacy Testing

The "arm-in-cage" test is a standard laboratory method for evaluating the efficacy of topical insect repellents.

Arm-in-Cage Test Protocol
  • Subject Recruitment: Recruit human volunteers and obtain informed consent.

  • Repellent Application: Apply a standardized amount of the test repellent to a defined area on the volunteer's forearm. One arm may be left untreated as a control.

  • Mosquito Exposure: The volunteer inserts their treated forearm into a cage containing a known number of host-seeking female mosquitoes.

  • Data Collection: Record the time until the first confirmed mosquito bite. This is the Complete Protection Time (CPT).

  • Re-exposure: The arm is re-exposed to the mosquitoes at regular intervals (e.g., every 30-60 minutes) to determine the duration of protection.

ArmInCage_Workflow cluster_prep Preparation cluster_exposure Exposure & Data Collection cluster_reexposure Duration Assessment Recruit Recruit Volunteers & Obtain Consent Apply Apply Standardized Repellent Dose Recruit->Apply Protocol Adherence Expose Insert Treated Arm into Mosquito Cage Apply->Expose Controlled Environment Record Record Time to First Confirmed Bite (CPT) Expose->Record Observation Reexpose Re-expose Arm at Regular Intervals Record->Reexpose If CPT > Interval Determine Determine Total Protection Duration Reexpose->Determine Until Repellent Failure

Conclusion and Future Directions

The choice between synthetic and natural insect repellents involves a trade-off between efficacy, cost, and user preference.

  • Synthetic repellents , particularly DEET and Picaridin, remain the most effective and cost-effective options for long-duration protection against a broad spectrum of biting insects. Their established safety profiles, when used as directed, make them a cornerstone of public health recommendations for preventing vector-borne diseases.

  • Natural repellents , especially those containing PMD from Oil of Lemon Eucalyptus, offer a viable alternative for consumers seeking plant-based products. While their efficacy is well-documented and can be comparable to lower concentrations of DEET, they often come at a higher cost and may require more frequent reapplication.

The development of novel formulations that enhance the duration of action of natural repellents is a promising area of research. Further head-to-head comparative studies of specific natural compounds like this compound against synthetic standards under standardized conditions are needed to provide a more complete picture of their relative cost-effectiveness. Ultimately, the selection of an insect repellent should be guided by a thorough assessment of the risk of vector-borne disease, the required duration of protection, and individual user needs and preferences.

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Safety Operating Guide

Navigating the Final Step: A Framework for the Safe and Compliant Disposal of Laboratory Reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Note on "Eucamalol": Before proceeding, it is critical to note that a search of established chemical databases and regulatory resources reveals that "this compound" is not a recognized chemical compound. Therefore, this guide provides a comprehensive framework for developing a safe disposal plan for a laboratory reagent, using "[Chemical Name]" as a placeholder. This document is a template and must be adapted using information from the specific Safety Data Sheet (SDS) for any chemical you intend to dispose of.

The Foundational Principle: Hazard Identification and Risk Assessment

The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. The primary authoritative source for this information is the manufacturer-provided Safety Data Sheet (SDS). The SDS is not merely a document; it is a self-validating system for safe handling and disposal.

Key Sections of the SDS for Disposal Planning:

  • Section 2: Hazard(s) Identification: This section details the chemical's dangers, such as flammability, corrosivity, reactivity, and toxicity.

  • Section 7: Handling and Storage: Provides guidance on safe handling practices that minimize exposure risk.

  • Section 8: Exposure Controls/Personal Protection: Specifies the necessary Personal Protective Equipment (PPE) required for safe handling.

  • Section 10: Stability and Reactivity: Outlines chemical incompatibilities, preventing dangerous reactions during storage or disposal.

  • Section 13: Disposal Considerations: Offers manufacturer recommendations for disposal, which must be cross-referenced with local, state, and federal regulations.

A failure to consult the SDS before handling a chemical is a critical breach of laboratory safety protocol. The causality is direct: without understanding the specific hazards of [Chemical Name], any subsequent actions, including disposal, are based on assumption rather than empirical data, dramatically increasing the risk of a safety incident.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol is a generalized workflow. For [Chemical Name], specific details in each step must be populated from its SDS.

Step 1: Pre-Disposal Assessment and PPE Donning
  • Consult the SDS: Before handling the container of [Chemical Name], review Sections 2, 7, 8, and 10 of its SDS.

  • Assess the Quantity: Determine the volume of waste to be disposed of. This will inform the size of the waste container required.

  • Don Appropriate PPE: Based on Section 8 of the SDS, don the required PPE. This typically includes:

    • Eye Protection: Chemical splash goggles are mandatory.

    • Hand Protection: Select gloves resistant to [Chemical Name]. The SDS may specify the appropriate glove material (e.g., nitrile, neoprene).

    • Body Protection: A laboratory coat is standard. For highly hazardous materials, a chemically resistant apron or suit may be necessary.

Step 2: Waste Segregation and Containerization

Proper waste segregation is a critical, self-validating step in preventing dangerous chemical reactions.

  • Select the Correct Waste Stream: Based on the hazards of [Chemical Name] (e.g., flammable, corrosive, oxidizer), select the appropriate, designated hazardous waste stream in your facility. Never mix incompatible waste streams.

  • Choose the Right Container: Use a container that is chemically compatible with [Chemical Name] and approved for hazardous waste. The container must be in good condition, with a secure, leak-proof lid.

  • Transfer the Waste: If transferring from a primary container, do so in a well-ventilated area, preferably within a chemical fume hood. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.

  • Secure and Label the Container: Tightly seal the waste container. Affix a hazardous waste label, clearly and legibly writing the full chemical name ([Chemical Name]), the date, and the associated hazards.

Step 3: Spill Management and Decontamination

In the event of a spill during the transfer process, immediate and correct action is vital.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Contain the Spill: Use a spill kit with absorbent materials appropriate for [Chemical Name].

  • Clean the Spill: Following your institution's established spill cleanup procedures, collect the absorbed material and place it in a designated hazardous waste container.

  • Decontaminate: Clean the affected area with an appropriate decontaminating solution, as recommended by the SDS or your institution's safety office.

Step 4: Final Disposal and Documentation
  • Transport to Storage Area: Move the sealed and labeled waste container to your facility's designated hazardous waste accumulation area.

  • Log the Waste: Record the disposal in your laboratory's chemical inventory and any required waste disposal logs. This creates a clear and traceable record.

Visualizing the Disposal Decision Process

The following diagram illustrates the logical workflow for chemical disposal, emphasizing the central role of the Safety Data Sheet.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Waste Handling cluster_final Phase 3: Finalization start Begin Disposal Task for [Chemical Name] sds Consult Safety Data Sheet (SDS) Sections 2, 7, 8, 10, 13 start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe segregate Identify Correct Waste Stream (e.g., Flammable, Corrosive) ppe->segregate containerize Transfer to Labeled, Compatible Waste Container segregate->containerize spill_check Spill Occurred? containerize->spill_check spill_kit Execute Spill Cleanup Protocol spill_check->spill_kit Yes store Move to Designated Hazardous Waste Area spill_check->store No spill_kit->containerize log Log Disposal in Inventory and Waste Records store->log end Disposal Complete log->end

Caption: Disposal Workflow for [Chemical Name]

Quantitative Data Summary: A Comparative Overview

The following table provides a generalized comparison of disposal considerations for different hazard classes. For [Chemical Name], the specific properties must be determined from its SDS.

Hazard ClassTypical Disposal ConsiderationsCommon Incompatibilities to Avoid
Flammable Liquids Segregate in a flammable waste container. Keep away from ignition sources.Oxidizers, corrosives.
Corrosive (Acids) Neutralize only if part of an established protocol. Segregate from bases.Bases, active metals, cyanides.
Corrosive (Bases) Segregate from acids.Acids, organic compounds.
Oxidizers Store separately from flammable and combustible materials.Reducing agents, organic materials.
Toxic Compounds Handle with extreme care to avoid exposure. May require specialized disposal methods.Varies widely; consult SDS.

Conclusion: A Culture of Safety

The proper disposal of laboratory chemicals is not merely a procedural task; it is a fundamental aspect of a responsible and safe research environment. By grounding all actions in the authoritative information provided by the Safety Data Sheet and adhering to established institutional and regulatory guidelines, researchers can ensure the safe and compliant disposal of chemical waste. This structured approach, rooted in the principles of hazard identification and risk mitigation, forms a self-validating system that protects laboratory personnel, the wider community, and the environment.

References

  • OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses. U.S. Environmental Protection Agency. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.